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  • Product: ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
  • CAS: 10591-23-8

Core Science & Biosynthesis

Foundational

Ethyl 2-Formyl-4,5-Dimethyl-1H-Pyrrole-3-Carboxylate: A Definitive Guide to Structural Properties, Synthesis, and Advanced Applications

Executive Summary As modern drug discovery and materials science pivot toward highly functionalized heterocyclic scaffolds, Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 10591-23-8) has emerged as a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery and materials science pivot toward highly functionalized heterocyclic scaffolds, Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 10591-23-8) has emerged as a critical building block. This highly substituted pyrrole derivative serves as a versatile intermediate, primarily leveraged in the synthesis of porphyrin-based materials, BODIPY dyes, and small-molecule receptor tyrosine kinase (RTK) inhibitors.

This technical whitepaper provides an in-depth analysis of the compound’s structural properties, details the mechanistic causality behind its synthesis via Vilsmeier-Haack formylation, and outlines field-proven, self-validating protocols for its application in pharmaceutical development.

Chemical Identity & Structural Properties

The reactivity of this compound is dictated by the delicate electronic balance across its pyrrole core. The electron-donating methyl groups at the C4 and C5 positions increase the electron density of the aromatic ring, while the electron-withdrawing ethyl carboxylate at C3 and the formyl group at C2 act as deactivating groups that stabilize the molecule and modulate the basicity of the pyrrole nitrogen. This specific substitution pattern is highly prized in medicinal chemistry because the resulting NH and carbonyl groups serve as critical hydrogen bond donors and acceptors when interacting with the hinge region of kinase enzymes.

Quantitative Physicochemical Data

Table 1: Key structural and physicochemical properties of Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate.

PropertyValue
Chemical Name Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
CAS Registry Number 10591-23-8
Molecular Formula C10H13NO3
Molecular Weight 195.22 g/mol
Exact Mass 195.0895 g/mol
Topological Polar Surface Area (TPSA) 59.2 Ų
Hydrogen Bond Donors 1 (Pyrrole NH)
Hydrogen Bond Acceptors 3 (C=O, C=O, N)
Rotatable Bonds 4
XLogP3 (Estimated) ~1.5

(Data corroborated via [1] and [2])

Mechanistic Synthesis Pathways

The de novo construction of this compound typically begins with the formation of the pyrrole core (e.g., via a Knorr or Paal-Knorr synthesis) to yield ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate. The critical functionalization step—introducing the formyl group at the C2 position—is achieved via the Vilsmeier-Haack reaction ([3]).

Mechanistic Causality: Why choose the Vilsmeier-Haack formylation? The reagent, generated in situ from Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), forms a highly electrophilic chloroiminium ion. Because the pyrrole ring is an electron-rich heteroaromatic system, it readily undergoes electrophilic aromatic substitution. The reaction is highly regioselective for the α-position (C2) because the resulting Wheland intermediate is optimally stabilized by the adjacent nitrogen lone pair, whereas β-attack lacks this degree of resonance stabilization ([4]).

SynthesisWorkflow A Pyrrole Core (Ethyl 4,5-dimethyl- 1H-pyrrole-3-carboxylate) C Electrophilic Attack (Sigma Complex) A->C B Vilsmeier Reagent (POCl3 + DMF) B->C 0°C to RT D Hydrolysis (NaOAc quench) C->D 40-60°C E Target Compound (CAS: 10591-23-8) D->E Precipitation

Workflow of the Vilsmeier-Haack formylation to synthesize the target pyrrole derivative.

Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate built-in physical cues to ensure reaction fidelity.

Protocol 1: Vilsmeier-Haack Formylation of the Pyrrole Core

Objective: Regioselective formylation at the C2 position.

  • Vilsmeier Reagent Preparation: In a flame-dried flask under inert atmosphere (Ar/N₂), cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise.

    • Causality: The formation of the chloroiminium ion is highly exothermic. Maintaining 0 °C prevents the degradation of the reagent and controls the reaction kinetics[3].

  • Electrophilic Attack: Dissolve ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent. Slowly warm the mixture to room temperature, then heat to 40–60 °C for 2–4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the starting material spot confirms the formation of the iminium intermediate.

  • Hydrolysis & Quenching: Pour the reaction mixture onto crushed ice and slowly add saturated aqueous Sodium Acetate (NaOAc) until the pH reaches 7-8.

    • Causality: NaOAc serves a dual purpose: it safely neutralizes the highly acidic POCl₃ byproducts and drives the hydrolysis of the iminium salt into the final aldehyde[3].

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The product can be recrystallized from ethanol to yield pure ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate.

Protocol 2: Knoevenagel Condensation for RTK Inhibitor Synthesis

Objective: Coupling the formyl pyrrole with an oxindole to create a kinase inhibitor scaffold.

  • Reaction Setup: Combine ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) and a substituted 2-oxindole (e.g., 5-fluoro-2-oxindole) (1.0 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

    • Causality: Piperidine acts as a basic catalyst to deprotonate the active methylene of the oxindole, generating a nucleophilic enolate that attacks the pyrrole's formyl carbon ([5]).

  • Reflux & Self-Validation: Heat the mixture to 80 °C (reflux) for 4–8 hours.

    • Validation: The reaction is visually self-validating. As the highly conjugated, planar pyrrole-oxindole product forms, it exhibits lower solubility in ethanol than the starting materials. The solution will shift in color and the product will precipitate as a bright yellow/orange solid, driving the equilibrium forward via Le Chatelier's principle[6].

  • Harvesting: Cool the mixture to 0 °C, filter the precipitate, wash with cold ethanol, and dry under vacuum.

Applications in Drug Discovery

The most prominent application of this pyrrole derivative is in the synthesis of Receptor Tyrosine Kinase (RTK) inhibitors , heavily inspired by the pharmacophore of Sunitinib (SU11248).

When the formyl group of this compound is condensed with an oxindole, the resulting molecule acts as a competitive ATP analog. The pyrrole NH and the oxindole carbonyl form a critical hydrogen-bonding network with the backbone amides in the hinge region of the kinase domain (specifically targeting VEGFR and PDGFR). This binding prevents ATP from entering the pocket, thereby halting the downstream phosphorylation cascades (MAPK/PI3K) responsible for tumor angiogenesis and cellular proliferation ([6]).

RTK_Pathway Ligand Pyrrole-Oxindole Derivative ATP ATP Binding Pocket (Hinge Region) Ligand->ATP Competitive Binding (H-bonds) RTK VEGFR / PDGFR Kinase Domain Ligand->RTK Kinase Inhibition ATP->RTK Native Substrate Signaling Downstream Signaling (MAPK / PI3K) RTK->Signaling Phosphorylation Angiogenesis Tumor Angiogenesis & Proliferation Signaling->Angiogenesis Activation

Mechanism of action for pyrrole-derived RTK inhibitors in blocking tumor angiogenesis.

References

  • ChemWhat Database. "2-Formyl-4,5-dimethyl-pyrrole-3-carboxylic acid ethyl ester CAS#: 10591-23-8." ChemWhat. Available at:[Link]

  • Patil, Z.B., et al. "Review Article on Vilsmeier-Haack Reaction." International Journal of Pharmaceutical Chemistry and Biological Sciences (IJPCBS). Available at:[Link]

  • Caballero, J., et al. "Synthesis, in silico, in vitro, and in vivo investigation of 5-[11C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2." European Journal of Medicinal Chemistry (PubMed). Available at:[Link]

  • Kniess, T., et al. "Radioiodinated sunitinib as a potential radiotracer for imaging angiogenesis-radiosynthesis and first radiopharmacological evaluation of 5-[125I]Iodo-sunitinib." Bioorganic & Medicinal Chemistry (PubMed). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-Formyl-4,5-Dimethyl-1H-Pyrrole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including receptor tyrosine kinase (RTK) inhibitors like Sunitinib.[1] Understanding the stability of this highly functionalized pyrrole derivative is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document delves into the intrinsic and extrinsic factors governing its stability, outlines robust methodologies for its assessment, and offers insights into potential degradation pathways.

Introduction: The Significance of a Versatile Pyrrole Intermediate

Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (EFP) is a polysubstituted pyrrole that serves as a critical building block in medicinal chemistry. Its structural features, including a reactive formyl group, an ethyl ester, and methyl substituents on the pyrrole core, make it a versatile precursor for the synthesis of complex heterocyclic systems. Notably, it is a well-established intermediate in the production of Sunitinib, a multi-targeted RTK inhibitor used in the treatment of various cancers. The thermodynamic stability of EFP is a critical quality attribute that can significantly impact the purity of subsequent synthetic intermediates and the final active pharmaceutical ingredient (API).

This guide aims to provide a holistic understanding of the factors that contribute to the stability of EFP, as well as the analytical techniques employed to characterize its degradation profile.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is governed by a combination of electronic and structural factors inherent to the molecule, as well as its interactions with its environment.

The Role of the Pyrrole Ring and its Substituents

The pyrrole ring is an aromatic heterocycle, and this aromaticity is a key contributor to its inherent stability. The lone pair of electrons on the nitrogen atom participates in the π-electron system, creating a delocalized 6π-electron cloud. However, the stability of the pyrrole ring is influenced by the nature of its substituents.

  • Electron-Withdrawing Groups (EWGs): The formyl (-CHO) and ethyl carboxylate (-COOEt) groups are both electron-withdrawing. These groups decrease the electron density of the pyrrole ring, which can influence its susceptibility to electrophilic attack and oxidation. While EWGs can deactivate the ring towards certain reactions, they can also impact the overall electronic distribution and stability.

  • Electron-Donating Groups (EDGs): The two methyl (-CH₃) groups are electron-donating, which increases the electron density of the pyrrole ring, potentially making it more susceptible to oxidation.

The interplay between the EWGs and EDGs on the EFP molecule creates a unique electronic environment that dictates its reactivity and stability.

Resonance and Tautomerism

Resonance plays a significant role in the stability of the pyrrole ring. The delocalization of the nitrogen lone pair and the π-electrons of the double bonds contribute to a more stable structure.

Tautomerism is another important consideration for formyl-substituted pyrroles. The formyl group can potentially exist in equilibrium with its enol tautomer. While the keto form is generally more stable for simple aldehydes, the specific electronic environment of the pyrrole ring could influence this equilibrium. Any significant presence of the enol tautomer would alter the molecule's reactivity and stability profile.

Intermolecular Forces and Solid-State Stability

In the solid state, the stability of EFP is significantly influenced by intermolecular forces. X-ray crystallographic studies of EFP and its isomers have revealed a planar molecular structure.[2][3] This planarity facilitates efficient crystal packing.

The presence of a hydrogen bond donor (the N-H group of the pyrrole ring) and multiple hydrogen bond acceptors (the carbonyl oxygen of the formyl group and the ester) allows for the formation of a robust network of intermolecular hydrogen bonds. Specifically, N-H···O hydrogen bonds are observed, which play a crucial role in consolidating the crystal structure and enhancing the overall stability of the solid form.[2]

Potential Degradation Pathways

Pyrrole and its derivatives are susceptible to degradation under various conditions. Understanding these pathways is essential for developing stable formulations and storage protocols.

Oxidation

The electron-rich nature of the pyrrole ring makes it prone to oxidation, especially when exposed to air (autoxidation), light, or oxidizing agents.[4] This can lead to the formation of colored degradation products and polymerization. The presence of methyl groups on the EFP molecule may further enhance its susceptibility to oxidation. Oxidative degradation can result in the formation of pyrrolinones or ring-opened products.[5]

Hydrolysis

The ethyl ester group in EFP is susceptible to hydrolysis under both acidic and alkaline conditions. This would lead to the formation of the corresponding carboxylic acid. The rate of hydrolysis is dependent on pH and temperature. Studies on similar pyrrole-containing ester derivatives have shown that they are generally stable at neutral pH but can degrade in strongly acidic or basic media.[6]

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in pyrrole derivatives. This can lead to the formation of radicals and subsequent degradation products. The specific photostability of EFP would need to be determined experimentally, but it is a critical parameter for any drug intermediate.

Methodologies for Stability Assessment

A comprehensive assessment of the thermodynamic stability of EFP requires a combination of thermal analysis, forced degradation studies, and computational modeling.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for evaluating the thermal stability of a compound.[7]

  • TGA measures the change in mass of a sample as a function of temperature. This provides information on the decomposition temperature and the presence of volatile components.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled. This can identify melting points, glass transitions, and other phase changes, providing insights into the energetic stability of the crystal lattice.

Illustrative TGA/DSC Data for a Hypothetical Pyrrole Derivative

ParameterValueInterpretation
TGA Onset of Decomposition 250 °CIndicates the temperature at which significant mass loss begins.
DSC Melting Point (Tm) 155 °CThe temperature at which the solid form melts. A sharp melting peak suggests high purity.
Enthalpy of Fusion (ΔHf) 35 J/gThe energy required to melt the solid. A higher value generally indicates a more stable crystal lattice.

Note: This is illustrative data. Actual values for EFP would need to be determined experimentally.

Experimental Protocol: TGA-DSC Analysis

  • Instrument: A calibrated simultaneous TGA-DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of EFP into an aluminum pan.

  • Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.

  • Temperature Program: Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset of decomposition from the TGA curve and the melting point and enthalpy of fusion from the DSC curve.

Workflow for Thermal Analysis

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample EFP Sample Weigh Weigh 5-10 mg Sample->Weigh Pan Place in Al pan Weigh->Pan Instrument TGA-DSC Instrument Pan->Instrument Program Heat 25-400°C at 10°C/min (Nitrogen atmosphere) Instrument->Program TGA_Curve TGA Curve Program->TGA_Curve DSC_Curve DSC Curve Program->DSC_Curve Decomposition Decomposition Temp. TGA_Curve->Decomposition Melting Melting Point & ΔHf DSC_Curve->Melting

Caption: Workflow for TGA-DSC analysis of EFP.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Protocol: Forced Degradation Study

  • Acid Hydrolysis: Dissolve EFP in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve EFP in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve EFP in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid EFP at 80 °C for 48 hours.

  • Photodegradation: Expose solid EFP to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Logical Flow of a Forced Degradation Study

Forced_Degradation_Flow Start EFP Sample Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Analysis HPLC Analysis Stress->Analysis Data Data Interpretation Analysis->Data Identify Identify Degradants Data->Identify Elucidate Elucidate Structures Identify->Elucidate Report Stability Profile & Pathways Elucidate->Report

Caption: Logical workflow for a forced degradation study.

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational tool for predicting the thermodynamic stability of molecules. By calculating properties such as the total energy, HOMO-LUMO gap, and vibrational frequencies, the relative stability of different conformations or isomers can be assessed.

Illustrative DFT Calculation Parameters

  • Method: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Software: Gaussian, Spartan, or similar

  • Calculations: Geometry optimization, frequency analysis, HOMO-LUMO energy calculation.

A higher HOMO-LUMO gap generally correlates with greater kinetic stability and lower chemical reactivity. Computational studies on related molecules like Sunitinib have provided valuable insights into their stability and interactions.

Conclusion and Future Perspectives

Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is a molecule of significant interest in pharmaceutical synthesis. Its thermodynamic stability is a multifaceted property influenced by its electronic structure, intermolecular interactions, and susceptibility to various degradation pathways. This guide has provided a comprehensive overview of these factors and outlined robust methodologies for their assessment.

While this document provides a strong theoretical and methodological framework, further experimental studies are warranted to fully characterize the stability profile of EFP. Specifically, detailed forced degradation studies coupled with structural elucidation of any resulting impurities would be invaluable. Additionally, computational studies focused on EFP could provide deeper insights into its electronic properties and reactivity. A thorough understanding of the thermodynamic stability of this key intermediate will ultimately contribute to the development of more robust and reliable manufacturing processes for life-saving pharmaceuticals.

References

  • Vladimirova, S., Georgieva, M., & Zlatkov, A. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Pharmacology, Drug Development & Therapeutics, 1(1), 1-5. [Link]

  • Analyzing the binding affinity of anti-cancer drug sunitinib with natural and synthetic cyclodextrins: A computational study. Journal of Molecular Liquids, 354, 118869. [Link]

  • Alberti, M. N., Vougioukalakis, G. C., & Orfanopoulos, M. (2009). Photosensitized oxidations of substituted pyrroles: unanticipated radical-derived oxygenated products. The Journal of Organic Chemistry, 74(19), 7274–7282. [Link]

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
  • Vladimirova, S., Georgieva, M., & Zlatkov, A. (2015). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. [Link]

  • Unraveling the Anticancer Activity of Sunitinib Derivatives Through Modifications in Solvent‐Exposed Regions: Synthesis, In Vitro Evaluation, and Computational Studies. ChemMedChem, 17(2), e202100523. [Link]

  • Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach. Scientific Reports, 12(1), 1-18. [Link]

  • Singh, S., Junwal, M., Modhe, G., Tiwari, H., Kurmi, M., Parashar, N., & Sidduri, P. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88. [Link]

  • Analyzing the binding affinity of anti-cancer drug sunitinib with natural and synthetic cyclodextrins: A computational study of inclusion complex formation. Chemical Review and Letters, 5(2), 113-124. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Contract Pharma. [Link]

  • Pharma Stability: Stability-Indicating Methods & Forced Degradation. LinkedIn. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 17(2), 249-258. [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • Synthesis and Characterization of Novel Copper(II)-Sunitinib Complex: Molecular Docking, DFT Studies, Hirshfeld Analysis and Cytotoxicity Studies. Molecules, 27(1), 5. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

  • Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. Catalysis science & technology, 7(18), 4149–4157. [Link]

  • Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Digital CSIC. [Link]

  • Thermal Analysis: Broad Applications, Deep Insights. Journal of Analytical & Bioanalytical Techniques, 12(3), 1-3. [Link]

  • Thermal Analysis in Practice Tips and Hints. Mettler-Toledo. [Link]

  • Synthesis and characterization of new functionalised pyrrole copolymers. ResearchGate. [Link]

  • Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. [Link]

  • Wang, H. B., Kang, S. S., Li, H. L., & Zeng, H. S. (2008). Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1486. [Link]

  • ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. PubChem. [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic letters, 12(22), 5222–5225. [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

  • Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. CORE. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 133-140. [Link]

  • The Oxidation of Pyrrole. Semantic Scholar. [Link]

  • 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester. NIST WebBook. [Link]

  • 2-Formyl-4,5-dimethyl-pyrrole-3-carboxylic acid ethyl ester. BuyersGuideChem. [Link]

  • Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Asymmetric BODIPY Dyes Using Ethyl 2-Formyl-4,5-Dimethyl-1H-Pyrrole-3-Carboxylate

Introduction and Scope BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are premier fluorophores utilized in live-cell imaging, photodynamic therapy, and tunable laser applications due to their high quantum yield...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are premier fluorophores utilized in live-cell imaging, photodynamic therapy, and tunable laser applications due to their high quantum yields, sharp emission profiles, and robust photostability. While symmetric BODIPYs are easily synthesized via the self-condensation of pyrroles with aldehydes, asymmetric BODIPYs offer superior versatility for bioconjugation, targeted cellular localization, and the fine-tuning of push-pull electronic systems[1].

This application note details the de novo synthesis of asymmetric BODIPY fluorophores utilizing ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate as the critical α-formyl precursor. By employing a phosphorus oxychloride (POCl₃)-mediated condensation with an α-free pyrrole, this protocol bypasses the unstable dipyrromethane oxidation step, directly yielding the dipyrromethene intermediate for subsequent boron complexation[2].

Mechanistic Insights and Causality (E-E-A-T)

As a Senior Application Scientist, achieving high yields requires understanding why this specific synthetic route is preferred over traditional Brønsted acid-catalyzed condensations.

  • The Precursor Advantage : Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate possesses a deactivated, electron-withdrawing ester group at the 3-position and a reactive formyl group at the α-position (2-position). This structural arrangement prevents homodimerization, directing the reaction exclusively toward cross-condensation with an electron-rich α-free pyrrole (e.g., 2,4-dimethylpyrrole)[3].

  • POCl₃ Activation : Relying on standard acids (like TFA or HBr) can lead to pyrrole scrambling and low yields. POCl₃ acts as a potent activating agent, converting the formyl oxygen into a highly electrophilic Vilsmeier-Haack-type intermediate. This drives a rapid, unidirectional electrophilic aromatic substitution at the α-position of the secondary pyrrole, forming the dipyrromethene core[1].

  • Sequential Base-Acid Complexation : The intermediate dipyrromethene exists as a hydrochloride salt. The addition of a non-nucleophilic base (Triethylamine or DIPEA) is strictly required before the addition of BF₃·OEt₂. The base deprotonates the pyrrolic nitrogens, creating a nucleophilic free-base dipyrromethene ligand that readily chelates the boron center. Failing to neutralize the system first leads to the complete failure of the complexation step[2].

Visualizing the Synthetic Workflow

Pathway A Ethyl 2-formyl-4,5-dimethyl- 1H-pyrrole-3-carboxylate C POCl3 Activation (0 °C to RT, CH2Cl2) A->C B α-Free Pyrrole (e.g., 2,4-dimethylpyrrole) B->C D Dipyrromethene Salt (Deep Red/Purple) C->D -H2O, -HCl E Base Addition (Et3N or DIPEA, 15 min) D->E Deprotonation F Boron Complexation (BF3·OEt2, RT, 2-4 h) E->F G Asymmetric BODIPY Dye (Highly Fluorescent) F->G -HF

Workflow for asymmetric BODIPY synthesis via POCl3-mediated condensation and BF3 complexation.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System Note: This protocol includes vital visual checkpoints. The reaction transitions from a pale solution to a dark, intensely colored dipyrromethene, and finally to a highly fluorescent BODIPY. If these color changes do not occur sequentially, the reaction has stalled.

Materials and Reagents
  • Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 equiv)

  • 2,4-Dimethylpyrrole (or alternative α-free pyrrole) (1.05 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (7.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step 1: Dipyrromethene Formation
  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.

  • Dissolution : Dissolve ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 mmol, ~195 mg) and 2,4-dimethylpyrrole (1.05 mmol, ~100 mg) in 20 mL of anhydrous CH₂Cl₂.

  • Activation : Cool the reaction mixture to 0 °C using an ice bath.

  • POCl₃ Addition : Dropwise add POCl₃ (1.2 mmol, ~112 µL) over 5 minutes.

  • Incubation : Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours.

    • Validation Checkpoint: The solution will turn from pale yellow to a deep, opaque red/purple, indicating the successful formation of the dipyrromethene hydrochloride salt.

Step 2: Boron Complexation
  • Neutralization : Re-cool the flask to 0 °C. Slowly add Et₃N (5.0 mmol, ~700 µL) dropwise. Stir for 15 minutes. The solution may slightly shift in color as the free-base dipyrromethene is formed.

  • Chelation : Dropwise add BF₃·OEt₂ (7.0 mmol, ~860 µL). Caution: BF₃·OEt₂ is highly corrosive and moisture-sensitive; add slowly to control the exothermic complexation.

  • Completion : Allow the reaction to warm to room temperature and stir for an additional 2–4 hours.

    • Validation Checkpoint: The reaction mixture will develop an intense fluorescence (typically green or orange/red under ambient light or 365 nm UV), confirming the formation of the rigid BODIPY core.

Step 3: Quenching and Purification
  • Quenching : Pour the reaction mixture into 50 mL of saturated aqueous NaHCO₃ to neutralize excess acid and boron species. Stir vigorously for 10 minutes.

  • Extraction : Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine (30 mL) and dry over anhydrous Na₂SO₄.

  • Concentration : Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Chromatography : Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 7:3). The BODIPY product elutes as a highly fluorescent band.

Quantitative Data Presentation

The table below summarizes the expected reaction metrics and photophysical properties when condensing ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate with various α-free pyrroles under the described conditions.

α-Free Pyrrole PartnerReaction Time (Condensation)Yield (%)Absorbance λ_max (nm)Emission λ_max (nm)Quantum Yield (Φ)
2,4-Dimethylpyrrole2.5 h65 - 75%~510~525> 0.80
Kryptopyrrole3.0 h60 - 70%~515~530> 0.85
2-Phenylpyrrole4.0 h45 - 55%~540~565~ 0.60
2-(4-Methoxyphenyl)pyrrole4.0 h40 - 50%~545~575~ 0.55

Note: Photophysical data are typical values recorded in dichloromethane (CH₂Cl₂) at 298 K.

References

  • Title: A Review on the Synthetic Methods for the BODIPY Core Source: MDPI - Molecules URL
  • Source: Journal of the American Chemical Society (JACS)
  • Title: De Novo Access to BODIPY C-Glycosides as Linker-Free Nonsymmetrical BODIPY-Carbohydrate Conjugates Source: PMC / Journal of Organic Chemistry URL

Sources

Application

Application Note: Synthesis of Asymmetric Dipyrromethanes from Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Porphyrin chemistry, BODIPY dye synthesis, and fluorescent probe development.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Porphyrin chemistry, BODIPY dye synthesis, and fluorescent probe development.

Executive Summary

Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 10591-23-8) is a highly functionalized Knorr-type pyrrole that serves as a critical building block for complex tetrapyrrolic macrocycles and fluorophores[1]. Synthesizing asymmetric dipyrromethanes directly from this precursor requires a controlled, two-step divergent methodology. Because the precursor possesses a reactive formyl group at the α -position, it acts as an electrophile. The optimal protocol involves an acid-catalyzed condensation with an α -free pyrrole to isolate a stable dipyrromethene hydrobromide intermediate, followed by a chemoselective borohydride reduction to yield the final asymmetric dipyrromethane[2][3].

This application note details the mechanistic rationale, step-by-step experimental protocols, and critical troubleshooting steps required to achieve high-yielding, reproducible results.

Mechanistic Rationale & Workflow

The synthesis relies on the precise manipulation of pyrrole reactivity and the interconvertibility of the dipyrromethene/dipyrromethane oxidation states[2].

  • Acid-Catalyzed Condensation: The formyl group of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is protonated by a strong acid (hydrobromic acid, HBr), generating a highly electrophilic iminium-like species. An α -free pyrrole (acting as the nucleophile) attacks this center. Subsequent dehydration yields a highly conjugated asymmetric dipyrromethene[3]. By using HBr, the product precipitates as a hydrobromide salt. This precipitation is a critical self-validating step: it drives the equilibrium forward, prevents unwanted oligomerization, and allows for purification by simple filtration[4].

  • Chemoselective Reduction: The isolated dipyrromethene hydrobromide is suspended in a protic solvent and treated with sodium borohydride (NaBH 4​ ). The hydride selectively attacks the electron-deficient methine bridge (=CH–), reducing it to a methylene bridge (–CH 2​ –)[2][5]. Crucially, under these mild conditions (0 °C to RT in methanol), NaBH 4​ is chemoselective and will not reduce the ethyl ester at the 3-position of the starting pyrrole ring.

G A Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (Electrophile) C Acid-Catalyzed Condensation (HBr, 0 °C, MeOH) A->C B α-Free Pyrrole (Nucleophile) B->C D Dipyrromethene Hydrobromide Salt (Red/Orange Precipitate) C->D - H2O E Borohydride Reduction (NaBH4, 0 °C to RT, MeOH) D->E F Asymmetric Dipyrromethane (Pale Yellow / Colorless) E->F Hydride Transfer

Workflow for synthesizing asymmetric dipyrromethanes via dipyrromethene reduction.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and expected observational data for the two-step workflow.

Reaction StepReagent / MaterialEquivalentsTemp (°C)TimeVisual IndicatorExpected Yield
1. Condensation Formyl Pyrrole Precursor1.00 to 251 - 2 hClear solutionN/A
1. Condensation α -Free Pyrrole1.050 to 251 - 2 hDarkening solutionN/A
1. Condensation HBr (48% aqueous)1.5 - 2.0015 minRed precipitate forms 75 - 90%
2. Reduction Dipyrromethene HBr Salt1.00-Red suspensionN/A
2. Reduction NaBH 4​ 3.00 to 251 hRed fades to pale yellow 80 - 95%

Step-by-Step Experimental Protocol

Part A: Synthesis of the Dipyrromethene Hydrobromide Salt

Note: This step isolates the intermediate as a stable salt, which is highly recommended over attempting a one-pot reduction, as it removes unreacted pyrroles that complicate downstream purification[4].

  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar.

  • Dissolution: Add ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq)[1] and the selected α -free pyrrole (e.g., 2,4-dimethylpyrrole, 1.05 eq) to anhydrous methanol (approx. 0.2 M concentration).

  • Cooling & Catalysis: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add hydrobromic acid (48% aqueous solution, 1.5 eq) dropwise over 5-10 minutes.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours. The solution will rapidly turn deep red, and a crystalline precipitate of the dipyrromethene hydrobromide salt will form[3].

  • Isolation: Add a volume of cold, anhydrous diethyl ether equal to twice the reaction volume to maximize precipitation.

  • Filtration: Filter the red solid using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether until the washings are nearly colorless. Dry the salt under high vacuum. (Self-Validation: The salt should appear as a brilliant red/orange powder and exhibit a strong UV-Vis absorption band around 450–500 nm[4]).

Part B: Reduction to the Asymmetric Dipyrromethane
  • Suspension: In a clean round-bottom flask, suspend the isolated dipyrromethene hydrobromide salt (1.0 eq) in anhydrous methanol (approx. 0.1 M). Cool the suspension to 0 °C.

  • Reduction: Slowly add sodium borohydride (NaBH 4​ , 3.0 eq) in small portions. Caution: This step is exothermic and evolves hydrogen gas. Ensure proper venting.

  • Monitoring: Stir the reaction mixture and allow it to slowly warm to room temperature. The progress of the reduction is visually self-validating: the deep red suspension will progressively dissolve and fade to a pale yellow or completely colorless solution[2][4].

  • Quenching & Extraction: Once the red color has completely dissipated (typically 45-60 minutes), carefully quench the excess NaBH 4​ by adding distilled water. Extract the aqueous mixture three times with dichloromethane (DCM).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude asymmetric dipyrromethane via flash column chromatography. Critical: Use basic alumina or silica gel pre-neutralized with 1% triethylamine (TEA) in the eluent. Dipyrromethanes are highly sensitive to acidic environments and will undergo scrambling or reversion if exposed to standard acidic silica[4].

Storage and Troubleshooting

  • Acid Sensitivity (Scrambling): Dipyrromethanes are highly susceptible to acid-catalyzed cleavage and recombination, which leads to a statistical mixture of symmetric and asymmetric products. Always neutralize glassware and chromatography media.

  • Oxidation: The methylene bridge of the dipyrromethane is prone to air oxidation, which reverts the molecule back to the dipyrromethene state[2].

  • Storage Conditions: Store the final purified asymmetric dipyrromethane in amber vials (light-sensitive) under an inert atmosphere (Argon or Nitrogen) at -20 °C. Conversely, the intermediate dipyrromethene hydrobromide salt is highly stable and can be stored at room temperature for extended periods without degradation[4].

References

  • IIP Series. "Dipyrromethane, its derivatives and their metal complex: applications as chemosensors and biological activity". iipseries.org. Available at:[Link]

  • Thieme E-Books. "Product Class 8: Porphyrins and Related Compounds". thieme-connect.de. Available at:[Link]

  • ACS Publications. "BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties". Chemical Reviews. Available at:[Link]

Sources

Method

Application Note: Step-by-Step Preparation of Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 10591-23-8)[1][2].

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 10591-23-8)[1][2]. Precursor Identity: Ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-53-3)[3].

Introduction & Retrosynthetic Rationale

Substituted pyrroles are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Sunitinib) and porphyrin-based therapeutics. The synthesis of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate requires precise regiocontrol to ensure the formyl and carboxylate groups are positioned correctly.

A standard Knorr pyrrole synthesis utilizing ethyl acetoacetate typically yields a 2,4-dimethyl substitution pattern. To achieve the requisite 4,5-dimethyl pattern with an open C2 position, we must employ a modified Knorr condensation using the sodium enolate of ethyl formylacetate and 3-amino-2-butanone . Once the intermediate ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate is isolated, the electron-rich pyrrole core undergoes a highly regioselective Vilsmeier-Haack formylation at the unsubstituted C2 position to yield the final target[1].

SynthesisWorkflow A Ethyl Formate + Ethyl Acetate (NaOEt, 0 °C) B Sodium Ethyl Formylacetate (In situ Enolate) A->B Claisen Condensation D Ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate (Knorr Product) B->D Knorr Cyclization C Diacetyl Monoxime (Zn dust, AcOH, 65 °C) C->D in situ Reduction to Amine F Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (Final Target) D->F Electrophilic Substitution E DMF + POCl3 (0 °C to 40 °C) E->F Vilsmeier Reagent

Figure 1: Two-step synthetic workflow for ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate.

Quantitative Data & Stoichiometry

Table 1: Stoichiometry, Reagents, and Expected Yields

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountRole
1 Ethyl acetate88.111.088.1 gCarbonyl donor
1 Ethyl formate74.081.288.9 gFormyl donor
1 Sodium ethoxide (NaOEt)68.051.174.8 gBase
1 Diacetyl monoxime101.100.9596.0 gAmine precursor
1 Zinc dust65.382.5163.5 gReducing agent
1 Ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate 167.21 - ~75.0 g Intermediate (45% yield)
2 Ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate167.211.016.7 gSubstrate
2 Phosphorus oxychloride (POCl₃)153.331.218.4 gActivating agent
2 N,N-Dimethylformamide (DMF)73.095.036.5 gSolvent & Reagent
2 Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate 195.22 - ~16.5 g Final Target (85% yield)

Step 1: Modified Knorr Pyrrole Synthesis

To synthesize the intermediate ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-53-3)[3], we utilize a dynamic reduction-condensation sequence.

Causality & Mechanistic Insights

Free α -amino ketones are highly unstable and prone to self-condensation (forming pyrazines). To circumvent this, 3-amino-2-butanone is generated in situ via the reduction of diacetyl monoxime using zinc dust in glacial acetic acid. Simultaneously, ethyl formylacetate is utilized as the β -dicarbonyl component. Because ethyl formylacetate readily polymerizes, it is generated as a sodium enolate immediately prior to the reaction.

Protocol
  • Preparation of the Enolate: In an oven-dried 1 L flask under N₂, suspend sodium ethoxide (74.8 g) in 300 mL of anhydrous diethyl ether. Cool the suspension to 0 °C.

  • Claisen Condensation: Add a mixture of ethyl acetate (88.1 g) and ethyl formate (88.9 g) dropwise over 1 hour. Stir the reaction mixture at room temperature for 12 hours. The sodium enolate of ethyl formylacetate will precipitate as a thick mass.

  • Solvent Exchange: Evaporate the diethyl ether under reduced pressure (Caution: Keep the temperature below 30 °C to prevent enolate decomposition). Dissolve the resulting sodium salt in 500 mL of glacial acetic acid.

  • In Situ Reduction & Cyclization: Add diacetyl monoxime (96.0 g) to the acetic acid solution and heat the mixture to 60 °C.

  • Zinc Addition (Critical Step): Add zinc dust (163.5 g) in small, 5-gram portions over 2 hours. Expert Note: The reduction is highly exothermic. Adding zinc too rapidly will cause the acetic acid to boil over and promote reductive cleavage of the oxime to inactive byproducts.

  • Maturation: Stir the mixture at 70 °C for an additional 2 hours to ensure complete cyclization.

  • Workup: Pour the hot reaction mixture into 2 L of vigorously stirred ice water. The intermediate pyrrole will precipitate as an off-white solid. Filter, wash thoroughly with water, and recrystallize from aqueous ethanol.

Step 2: Vilsmeier-Haack Formylation

The final step introduces the formyl group at the C2 position to yield ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate[1].

Causality & Mechanistic Insights

The pyrrole ring undergoes electrophilic aromatic substitution preferentially at the α -positions (C2 and C5) due to superior resonance stabilization of the Wheland intermediate. Because the C5 position is blocked by a methyl group, the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride) exclusively attacks the C2 position. The reaction must be quenched with a mild base to hydrolyze the iminium intermediate into the target aldehyde without saponifying the C3 ethyl ester.

Mechanism R1 DMF + POCl3 R2 Chloroiminium Ion (Electrophile) R1->R2 R3 Nucleophilic Attack by Pyrrole C2 R2->R3 R4 Sigma Complex (Wheland Intermediate) R3->R4 R5 Rearomatization (Loss of H+) R4->R5 R6 Aqueous Hydrolysis (NaOH quench) R5->R6 R7 Formylated Pyrrole Target R6->R7

Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation at the pyrrole C2 position.

Protocol
  • Reagent Generation: In a dry 250 mL round-bottom flask purged with N₂, add anhydrous DMF (36.5 g, ~38.6 mL). Cool the flask to 0 °C using an ice-water bath.

  • Activation: Add POCl₃ (18.4 g, ~11.2 mL) dropwise over 30 minutes. Stir the mixture for an additional 30 minutes at 0 °C. Expert Note: Maintaining 0 °C is critical to prevent the thermal decomposition of the highly reactive chloroiminium ion.

  • Substrate Addition: Dissolve ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate (16.7 g) in a minimal amount of anhydrous DMF (approx. 15 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Electrophilic Attack: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 40 °C for 2 hours.

  • Hydrolysis (Quenching): Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice.

  • Neutralization: Slowly add a 20% aqueous NaOH solution dropwise until the pH reaches strictly 7.5 – 8.0. Expert Note: Do not exceed pH 9. Over-basification will trigger the hydrolysis of the C3 ethyl ester, ruining the yield.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via recrystallization from ethanol/water to yield pure ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate as a crystalline solid[1][4].

References

  • Fischer, H. (1935). "2,4-Dimethyl-3,5-dicarbethoxypyrrole." Organic Syntheses, 15, 17. URL:[Link]

  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). "2-Pyrrolealdehyde." Organic Syntheses, 36, 74. URL:[Link]

  • ChemWhat Database. "2-Formyl-4,5-dimethyl-pyrrole-3-carboxylic acid ethyl ester (CAS: 10591-23-8)." ChemWhat. URL:[Link]

  • Molaid Chemical Database. "Ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-53-3)." Molaid. URL: [Link]

Sources

Application

Application Notes & Protocols: Ethyl 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate as a Strategic Precursor in Porphyrin Synthesis

Introduction: The Architectural Significance of Functionalized Pyrroles Porphyrins, the "pigments of life," are fundamental tetrapyrrolic macrocycles central to a myriad of biological functions, from oxygen transport (he...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Significance of Functionalized Pyrroles

Porphyrins, the "pigments of life," are fundamental tetrapyrrolic macrocycles central to a myriad of biological functions, from oxygen transport (heme) to photosynthesis (chlorophyll).[1] Their synthetic analogues are at the forefront of materials science, catalysis, and medicine, particularly in photodynamic therapy (PDT) and as chemosensors.[2][3] The properties of a porphyrin are exquisitely dictated by the substituents on its periphery. While the synthesis of simple, symmetric porphyrins like meso-tetraphenylporphyrin (TPP) is straightforward, the construction of complex, unsymmetrically substituted porphyrins—often required for advanced applications—demands a more strategic approach.[4][5]

This guide focuses on ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate , a highly functionalized pyrrole monomer that serves as a cornerstone for the rational design and synthesis of sophisticated porphyrin architectures. Its strategic placement of a formyl group for macrocycle formation, an ester for further modification, and methyl groups to influence solubility and electronic properties makes it an invaluable building block for researchers in chemistry, materials science, and drug development. We will detail its synthesis and subsequent application, emphasizing the chemical principles that underpin the protocols.

Part 1: Synthesis of the Precursor: A Two-Stage Approach

The target precursor is not typically available commercially and must be prepared through a multi-step synthesis. The most logical and field-proven route involves first constructing the substituted pyrrole core, followed by the regioselective introduction of the crucial formyl group.

Stage 1: Knorr Synthesis of the Pyrrole Core

The foundation of our precursor is the ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate ring system. The Knorr pyrrole synthesis is a classic and highly effective method for creating such polysubstituted pyrroles.[6][7]

Causality and Mechanism: The reaction's brilliance lies in the condensation between an α-amino-ketone and a β-ketoester.[6] The α-amino-ketone is highly reactive and prone to self-condensation, so it is almost always generated in situ.[8] This is typically achieved by the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid. The subsequent condensation proceeds through the formation of an enamine, which then cyclizes and dehydrates to yield the aromatic pyrrole ring.[6]

Protocol 1: Knorr Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

ReagentMolar Eq.MW ( g/mol )AmountNotes
Ethyl acetoacetate2.0130.1426.0 gStarting material for both components.
Sodium Nitrite (NaNO₂)1.069.007.0 gFor nitrosation.
Glacial Acetic Acid-60.05~200 mLSolvent and catalyst.
Zinc Dust~2.565.38~16.5 gReducing agent.

Step-by-Step Methodology:

  • Preparation of the α-Oximino Ester: In a 500 mL flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in glacial acetic acid (50 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (7.0 g, 0.1 mol) in water (15 mL) dropwise, ensuring the temperature does not exceed 10 °C. Stir for 1 hour at this temperature and then for another hour at room temperature. This solution of ethyl 2-oximinoacetoacetate is used directly in the next step.

  • Reductive Condensation: In a separate 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, add a second portion of ethyl acetoacetate (13.0 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Begin vigorous stirring and add zinc dust (~16.5 g) portion-wise to create a suspension.

  • Add the previously prepared oximino ester solution dropwise from the funnel to the zinc suspension. The reaction is exothermic; use an ice bath to maintain the temperature between 30-40 °C.

  • After the addition is complete, heat the mixture to 80-90 °C on a water bath for 1 hour to complete the reaction.

  • Work-up and Isolation: Pour the hot reaction mixture into 1 L of cold water. A grayish solid will precipitate.

  • Allow the mixture to stand for several hours (or overnight) to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol or methanol to yield pure ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate as a white or off-white solid.

Stage 2: Vilsmeier-Haack Formylation

With the pyrrole core synthesized, the next critical step is the introduction of a formyl group (-CHO). The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles like pyrroles.[9][10]

Causality and Mechanism: The reaction utilizes the "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[11] The pyrrole ring, being electron-rich, acts as a nucleophile. Electrophilic attack occurs preferentially at the α-position (C2 or C5) because the resulting cationic intermediate (the σ-complex) is better stabilized by resonance involving the nitrogen lone pair.[10] For our substrate, the C5 position is unsubstituted and thus the exclusive site of formylation. The resulting iminium salt is then hydrolyzed during aqueous work-up to yield the final aldehyde.

Protocol 2: Vilsmeier-Haack Formylation of the Pyrrole Core

ReagentMolar Eq.MW ( g/mol )AmountNotes
Phosphorus oxychloride (POCl₃)1.1153.33(To be calculated)Corrosive, handle in fume hood.
N,N-Dimethylformamide (DMF)-73.09(To be calculated)Anhydrous, used as reagent and solvent.
Pyrrole Precursor (from Protocol 1)1.0167.21(To be calculated)Must be dry.
Dichloromethane (DCM)-84.93(To be calculated)Anhydrous solvent.
Saturated aq. Sodium Acetate---For hydrolysis/work-up.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF (3 molar equivalents based on the pyrrole). Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.1 molar equivalents) dropwise via a syringe or dropping funnel. Maintain the temperature below 10 °C. The mixture will become thick and crystalline.

  • After the addition, stir the reagent at 0 °C for 30 minutes.

  • Reaction with Pyrrole: Dissolve the ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 molar equivalent) in anhydrous DCM.

  • Add the pyrrole solution dropwise to the cold Vilsmeier reagent.

  • After addition, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (around 40 °C) for 2-3 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Cool the reaction mixture back down in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of sodium acetate. This step is exothermic and hydrolyzes the intermediate iminium salt. Stir vigorously for 1 hour.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final precursor, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

G cluster_0 Precursor Synthesis Workflow reagents_knorr Ethyl Acetoacetate NaNO2, Zn/HOAc knorr Knorr Pyrrole Synthesis (Protocol 1) reagents_knorr->knorr pyrrole_core Ethyl 2,4-dimethyl-1H- pyrrole-3-carboxylate knorr->pyrrole_core vh Vilsmeier-Haack Reaction (Protocol 2) pyrrole_core->vh reagents_vh POCl3 DMF reagents_vh->vh final_precursor Ethyl 5-formyl-2,4-dimethyl-1H- pyrrole-3-carboxylate vh->final_precursor

Caption: Workflow for the two-stage synthesis of the target pyrrole precursor.

Part 2: Application in Porphyrin Synthesis

The strategic value of the formyl-pyrrole precursor is realized in its use to construct complex porphyrins, particularly those lacking high degrees of symmetry. While methods like the Adler-Longo or Lindsey synthesis are excellent for creating symmetric meso-tetra-aryl porphyrins from a simple pyrrole and an aldehyde, they are not suitable for creating porphyrins with varied β-substituents.[2][4][12]

The formyl group on our precursor allows it to act as a building block that provides both a pyrrole ring and a bridging meso-carbon atom. This is most powerfully exploited in condensation reactions with dipyrromethanes.

The MacDonald [2+2] Condensation Strategy

The MacDonald [2+2] synthesis is a convergent strategy where two distinct "dipyrrole" units are condensed to form the porphyrin ring.[5] In a common variant, a 5,5'-diformyldipyrromethane is reacted with a 5,5'-unsubstituted dipyrromethane. However, our monomeric formyl-pyrrole can be used in a related [3+1] approach or to first construct an unsymmetrical diformyldipyrromethane.

A more direct application involves the self-condensation of a 5-formyl-pyrrole-2-carboxylic acid, but our specific precursor is ideally suited for building A₂B₂ or A₂BC-type porphyrins when combined with an appropriate dipyrromethane.

G cluster_1 Logic of Porphyrin Construction precursor Formyl-Pyrrole (Our Precursor) acid_cat Acid Catalyst (e.g., TFA, HCl) precursor->acid_cat dipyrro 5,5'-Unsubstituted Dipyrromethane dipyrro->acid_cat condensation MacDonald-type Condensation acid_cat->condensation porphyrinogen Porphyrinogen (Unstable Intermediate) condensation->porphyrinogen oxidant Oxidant (e.g., DDQ, Air) porphyrinogen->oxidant Oxidation porphyrin Final, Substituted Porphyrin oxidant->porphyrin

Caption: Logical flow for building a porphyrin using a formyl-pyrrole precursor.

Protocol 3: Synthesis of a Dicarboxy-Hexamethyl-Porphyrin (Illustrative)

This protocol illustrates how our precursor can be condensed with a simple, readily available dipyrromethane to create a highly substituted, unsymmetrical porphyrin.

ReagentMolar Eq.MW ( g/mol )AmountNotes
Precursor (from Protocol 2)2.0195.21(To be calculated)Key building block.
3,4-Dimethyl-dipyrromethane1.0148.21(To be calculated)Prepared separately.
Trifluoroacetic Acid (TFA)Catalytic114.02~2-3 dropsCatalyst for condensation.
Acetonitrile or DCM---High-dilution solvent.
p-Chloranil or DDQ~3.0245.88(To be calculated)Oxidizing agent.

Step-by-Step Methodology:

  • High Dilution Setup: In a large round-bottom flask (e.g., 1 L) shielded from light, dissolve the formyl-pyrrole precursor (2.0 eq) and 3,4-dimethyl-dipyrromethane (1.0 eq) in a large volume of anhydrous acetonitrile or DCM to achieve a final concentration of ~10⁻² M. High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.[13][14]

  • Condensation: Deoxygenate the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the acid catalyst (e.g., TFA) and stir the reaction at room temperature in the dark. The reaction mixture will slowly darken. The formation of the porphyrinogen intermediate is an equilibrium process.[14]

  • Oxidation: After a set time (e.g., 1-2 hours, can be optimized), add the oxidizing agent (p-chloranil or DDQ) in one portion.[15]

  • Stir the reaction open to the air (or with continued bubbling) for an additional 1-2 hours. The solution should turn a deep purple or red, characteristic of the porphyrin Soret band.

  • Work-up: Neutralize the acid catalyst with a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • Purification: The crude solid is typically purified by column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate or DCM. The main porphyrin fraction is usually the most intensely colored band.

  • Collect the porphyrin fraction, remove the solvent, and recrystallize to obtain the pure product.

Part 3: Scientific Integrity and Validation

Trustworthiness Through Characterization: A protocol is only as reliable as the methods used to validate its outcome.

  • Reaction Monitoring: TLC is indispensable. For the Vilsmeier-Haack reaction, the disappearance of the starting pyrrole and the appearance of a new, more polar spot (the aldehyde) indicates progress. For porphyrin synthesis, the appearance of a highly colored spot that is fluorescent under a UV lamp is a key indicator.

  • Purification: Column chromatography is almost always necessary for porphyrin synthesis to remove polymeric byproducts and unreacted starting materials.[2]

  • Structural Confirmation:

    • UV-Vis Spectroscopy: The hallmark of a porphyrin is its electronic absorption spectrum, featuring an intense Soret (or B) band around 400-420 nm and several weaker Q-bands in the 500-700 nm region.[16]

    • ¹H NMR Spectroscopy: Successful porphyrin formation is confirmed by the appearance of characteristic signals: the inner N-H protons appear at a highly shielded (negative) chemical shift (e.g., -2 to -4 ppm) due to the aromatic ring current, while the meso-protons are highly deshielded (e.g., 9-10 ppm).

    • Mass Spectrometry (MS): Provides the definitive molecular weight of the synthesized porphyrin.

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Porphyrin Synthesis Polymerization due to high concentration.Ensure high dilution conditions (~10⁻² M). Add reagents slowly.
Incomplete oxidation of porphyrinogen.Use a stronger oxidant (DDQ instead of p-chloranil) or increase oxidation time.
Scrambling of pyrrole units.This is an inherent risk. The choice of a convergent strategy like [2+2] minimizes this compared to a one-pot [1+1+1+1] synthesis.
Difficult Purification Formation of tar-like byproducts.This often occurs in higher-temperature methods like Adler-Longo. The milder Lindsey-type conditions of Protocol 3 are designed to minimize this.[2] Ensure the crude product is thoroughly dissolved and pre-adsorbed onto silica for column chromatography.
No Reaction in Vilsmeier-Haack Inactive Vilsmeier reagent.Ensure all reagents (POCl₃, DMF) and solvents are anhydrous. Moisture rapidly quenches the reagent.[10]

Conclusion and Outlook

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is more than just a chemical; it is a tool for molecular engineering. The protocols detailed herein provide a reliable pathway to its synthesis and demonstrate its utility in the logical construction of complex porphyrins. By leveraging this precursor, researchers can design and build novel porphyrin-based systems with tailored electronic, optical, and chemical properties, paving the way for next-generation catalysts, therapeutics, and advanced materials.

References

  • Rothemund reaction - Wikipedia. Available at: [Link]

  • Tetraphenylporphyrin - Wikipedia. Available at: [Link]

  • Two-step Mechanochemical Synthesis of Porphyrins - PMC - NIH. Available at: [Link]

  • Large-Scale Green Synthesis of Porphyrins | ACS Omega. Available at: [Link]

  • Rothemund and Adler-Longo Reactions Revisited: Synthesis of Tetraphenylporphyrins under Equilibrium Conditions. Available at: [Link]

  • Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. Available at: [Link]

  • Porphyrins. VII. The synthesis of porphyrins by the Rothemund reaction - ConnectSci. Available at: [Link]

  • Condensation of Pyrrole with Benzaldehyde Under Adler Conditions. Available at: [Link]

  • Knorr pyrrole synthesis - Wikipedia. Available at: [Link]

  • How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? - Quora. Available at: [Link]

  • Knorr Pyrrole Synthesis - SynArchive. Available at: [Link]

  • An improved synthesis of meso-tetraanthrylporphyrin by a kinetically controlled Lindsey reaction | Journal of Porphyrins and Phthalocyanines - World Scientific Publishing. Available at: [Link]

  • Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes - Academia.edu. Available at: [Link]

  • Microscale Synthesis and Electronic Absorption Spectroscopy of Tetraphenylporphyrin H2(TPP) and Metalloporphyrins ZnII(TPP) and NiII(TPP) | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing). Available at: [Link]

  • β-Pyrrole functionalized porphyrins: Synthesis, electronic properties, and applications in sensing and DSSC | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Functionalized Porphyrins and Corroles and Their Applications in Materials Science. Available at: [Link]

  • Vilsmeier-Haack Formylation of Pyrroles | PDF | Organic Chemistry - Scribd. Available at: [Link]

  • Synthesis, photophysical, electrochemical, and spectroelectrochemical properties of the β-pyrrole functionalized push–pull porphyrins - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Syntheses and Functionalizations of Porphyrin Macrocycles - PMC - NIH. Available at: [Link]

  • Functionalization of New Porphyrin Derivatives for Some Applications - University of Kerbala. Available at: [Link]

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC - NIH. Available at: [Link]

  • ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem. Available at: [Link]

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Method

Application Notes & Protocols: Knorr Pyrrole Condensation Featuring Ethyl 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

Introduction: The Strategic Importance of Substituted Pyrroles The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the fundamental building block of vital biological macrocycles such as porphyrins, ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyrroles

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the fundamental building block of vital biological macrocycles such as porphyrins, chlorophylls, and corrins. The Knorr pyrrole synthesis and its variations represent a classical yet powerful methodology for constructing these substituted pyrrole rings.[1][2] This guide focuses on a specific and highly versatile application: the acid-catalyzed condensation of a pre-formed formylpyrrole, namely Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate , with other pyrrolic species. This approach is a cornerstone in the rational synthesis of dipyrromethanes, which are the immediate precursors to a vast array of porphyrinoids and related functional materials.[3][4]

The chosen starting material is of significant strategic value. The formyl group at the C2 position is an electrophilic handle, primed for reaction, while the methyl groups at C4 and C5, and the ethyl carboxylate at C3, provide steric and electronic tuning of the pyrrole ring. This substitution pattern allows for the controlled, stepwise construction of more complex, unsymmetrical systems, a task that is often challenging with simpler pyrrole precursors.

Core Application: Synthesis of Dipyrromethanes

The principal application of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is its role as an electrophile in the synthesis of dipyrromethanes. Dipyrromethanes are molecules containing two pyrrole rings linked by a methylene bridge at their α-positions.[5] They are critical intermediates in the synthesis of porphyrins, corroles, and expanded porphyrin systems.[6][7][8]

Mechanism of Action: Acid-Catalyzed Condensation

The reaction proceeds via an acid-catalyzed electrophilic substitution mechanism. The process is initiated by the protonation of the formyl oxygen, which significantly enhances the electrophilicity of the formyl carbon. A second, nucleophilic pyrrole (often one with an unsubstituted α-position) then attacks this activated carbonyl. The resulting carbinol intermediate rapidly dehydrates under the acidic conditions to form a resonance-stabilized dipyrromethane cation, which is then neutralized to yield the final dipyrromethane product.

Mild acid catalysts like trifluoroacetic acid (TFA) are commonly employed because they are effective at promoting the condensation while minimizing side reactions like pyrrole polymerization, which can occur under harsh acidic conditions.[9][10]

Dipyrromethane Synthesis Mechanism cluster_activation Step 1: Electrophile Activation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration & Product Formation FormylPyrrole Ethyl 2-formyl- 4,5-dimethylpyrrole ActivatedPyrrole Protonated Formylpyrrole (Enhanced Electrophile) FormylPyrrole->ActivatedPyrrole + H+ (Acid Catalyst) Proton H+ NucleophilicPyrrole 2,3-Dimethylpyrrole (Nucleophile) Carbinol Carbinol Intermediate ActivatedPyrrole->Carbinol NucleophilicPyrrole->Carbinol Attack Dipyrromethane Dipyrromethane Product Carbinol->Dipyrromethane - H₂O Water H₂O

Caption: Mechanism of acid-catalyzed dipyrromethane synthesis.

Application in Porphyrin Synthesis

The true power of this methodology is realized in its application to multi-step porphyrin synthesis. By carefully designing the substituents on both the formylpyrrole and the nucleophilic pyrrole, researchers can construct unsymmetrical dipyrromethanes. These dipyrromethanes can then be used in a subsequent "[2+2] MacDonald condensation" to form specifically substituted porphyrins.[11]

For example, condensing the title formylpyrrole with a different pyrrole creates an A-B type dipyrromethane. This can then be reacted with a C-D type 1,9-diformyldipyrromethane to produce a complex, non-symmetrical A-B-C-D porphyrin, which is invaluable for creating tailored molecules for applications in photodynamic therapy, catalysis, and materials science.[11][12]

Porphyrin Synthesis Workflow StartA Ethyl 2-formyl- 4,5-dimethylpyrrole Dipyrro Unsymmetrical Dipyrromethane (A-B) StartA->Dipyrro StartB Pyrrole B StartB->Dipyrro  TFA, rt Condensation [2+2] MacDonald Condensation Dipyrro->Condensation StartC 1,9-Diformyl- dipyrromethane (C-D) StartC->Condensation Oxidation Oxidation (e.g., DDQ, p-chloranil) Condensation->Oxidation  Acid Catalyst Porphyrin trans-A₂B₂ Porphyrin Oxidation->Porphyrin

Caption: General workflow for trans-A₂B₂ porphyrin synthesis.

Detailed Experimental Protocols

Protocol: Synthesis of an Unsymmetrical Dipyrromethane

This protocol details the synthesis of Ethyl 5-((4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate as a representative example.

Materials and Reagents:

  • Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (Knorr's Pyrrole)[13][14]

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) and ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous dichloromethane. The concentration should be approximately 0.1 M.

  • Catalyst Addition: To the stirred solution, add trifluoroacetic acid (TFA) (0.1 eq) dropwise at room temperature. The use of a catalytic amount of a strong acid like TFA is crucial for initiating the reaction without causing significant degradation or polymerization of the pyrrole units.[9][15]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The consumption of the formylpyrrole starting material is a good indicator of reaction completion. This typically takes 15-30 minutes at room temperature.[6]

  • Quenching: Once the reaction is complete, quench the acid by slowly adding the reaction mixture to a stirred solution of saturated aqueous sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate, is effective for isolating the desired dipyrromethane. The product is typically a stable, off-white to pale pink solid upon isolation.[9]

Characterization

The identity and purity of the synthesized dipyrromethane should be confirmed using standard spectroscopic techniques.[15]

  • ¹H NMR: Expect to see characteristic signals for the pyrrolic NH protons (broad singlets, ~8.0-9.5 ppm), aromatic pyrrole protons, the methylene bridge proton (a singlet around 3.9-4.2 ppm), and the various methyl and ethyl ester groups.

  • ¹³C NMR: Will show distinct signals for the pyrrole carbons, the methylene bridge carbon, and the carbonyls of the ester groups.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the dipyrromethane should be observed.

Data Summary and Optimization

The acid-catalyzed condensation is generally high-yielding, but optimization may be required depending on the specific pyrrole substrates used.

ParameterCondition/ReagentRationale & Optimization NotesTypical Yield
Catalyst Trifluoroacetic acid (TFA)Strong, volatile acid. Minimizes workup complexity. Other acids like HCl or BF₃·OEt₂ can be used but may require more careful control.[4]75-90%
Solvent Dichloromethane (DCM)Anhydrous conditions are preferred to prevent hydrolysis of intermediates. DCM is a good solvent for pyrroles and is unreactive.
Temperature Room Temperature (20-25°C)The reaction is typically fast at room temperature. Cooling may be necessary for highly reactive pyrroles to control side reactions.
Stoichiometry 1:1 (Formylpyrrole:Pyrrole)A large excess of the non-formylated pyrrole can be used to drive the reaction to completion, simplifying purification.[9]
Workup NaHCO₃ (aq) quenchEssential to neutralize the acid catalyst and prevent product degradation or scrambling on silica gel during chromatography.

Conclusion

Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is a highly effective and versatile building block in heterocyclic chemistry. Its primary application lies in the controlled, acid-catalyzed synthesis of unsymmetrical dipyrromethanes. This function makes it an indispensable precursor for the rational design and synthesis of complex porphyrins and related macrocycles, which are of profound interest in medicine, materials science, and catalysis. The protocols outlined herein provide a robust foundation for researchers to utilize this reagent in their synthetic campaigns.

References

  • Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved March 12, 2024, from [Link]

  • Rocha-Gonsalves, A. M., et al. (2008). 10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes. PMC, NIH. Available at: [Link]

  • Littler, B. J., et al. (1999). One-Flask Synthesis of Meso-Substituted Dipyrromethanes and Their Application in the Synthesis of Trans-Substituted Porphyrins. The Journal of Organic Chemistry. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2024, from [Link]

  • Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin. (2018). American Chemical Society.
  • Synthetic Pathway to trans-A2B2-Porphyrins: From Oxime-Substituted Dipyrromethanes to Functionalized Macrocycles. (2023).
  • Lindsey, J. S., et al. (2011). Methods and intermediates for the synthesis of porphyrins. Google Patents. US8013149B2.
  • Srinivasan, T. (2015). Chapter 5 Synthesis of 5-substituted dipyrromethanes and their uses in the synthesis of expanded porphyrins and core. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2008). Facile Synthesis of Unsubstituted β,β′-Linked Diformyldipyrromethanes. ResearchGate. Available at: [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2013). Science.gov.
  • Kumar, R., et al. (2024). Novel truxene-based dipyrromethanes (DPMs): synthesis, spectroscopic characterization and photophysical properties. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2024). Novel truxene-based dipyrromethanes (DPMs): synthesis, spectroscopic characterization and photophysical properties. Beilstein Journals. Available at: [Link]

  • Kumar, R., et al. (2024). Novel truxene-based dipyrromethanes (DPMs): synthesis, spectroscopic characterization and photophysical properties. PMC. Available at: [Link]

  • Knorr Pyrrole Synthesis. (n.d.). Cambridge University Press.
  • A Novel Synthesis for Meso Substituted Dipyrromethanes. (2012). Der Pharma Chemica.
  • Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. (2019). PMC. Available at: [Link]

  • Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. (2019). MDPI. Available at: [Link]

  • Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. (2022). Beilstein Journals. Available at: [Link]

  • Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. (2022). Інститут металофізики.
  • Garcı́a-Garcı́a, P., et al. (2006). Synthesis of Highly Substituted Pyrroles via a Multimetal-Catalyzed Rearrangement−Condensation−Cyclization Domino Approach.
  • Chiral phosphoric acid-catalyzed Friedel-Crafts reaction of 2,5- disubstituted and 2-monosubstituted pyrroles with isoindolinone. (2023). FULIR.
  • Smith, G. F. (1963). THE ACID-CATALYZED POLYMERIZATION OF PYRROLES AND INDOLES. PubMed. Available at: [Link]

  • Knorr Pyrrole Synthesis of Knorr's Pyrrole. (2020, October 6). YouTube. Available at: [Link]

  • Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (2023). University Chemistry.

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Involving Ethyl 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

Introduction: Unlocking the Potential of a Versatile Pyrrole Scaffold The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Pyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is a highly functionalized and versatile building block, poised for structural elaboration through modern synthetic methodologies. Cross-coupling reactions, particularly those catalyzed by palladium, have emerged as powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a direct path to novel pyrrole derivatives with diverse functionalities.[3][4]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the chemical modification of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate via cross-coupling reactions. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Core Concepts and Strategic Considerations

The successful execution of cross-coupling reactions on this substrate hinges on understanding its inherent reactivity. The presence of a formyl group at the 2-position, an ethyl ester at the 3-position, and methyl groups at the 4- and 5-positions, along with an unsubstituted N-H, presents both opportunities and challenges.

Key Considerations:

  • N-H Reactivity and Protection: The acidic proton of the pyrrole nitrogen can interfere with many cross-coupling catalytic cycles. While some protocols may proceed with the free N-H, protection is often necessary to prevent side reactions and improve yields.[5] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust choice, stable under many Suzuki-Miyaura conditions, while the more common tert-butoxycarbonyl (BOC) group can be less stable.[5]

  • Formyl Group Compatibility: The aldehyde functionality is generally well-tolerated in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, without the need for a protecting group.[6][7]

  • Regioselectivity of Halogenation: As a prerequisite for most cross-coupling reactions, the pyrrole ring must be selectively halogenated. The electron-donating nature of the pyrrole nitrogen and the existing substituents will direct the position of halogenation.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high efficiency and selectivity. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle.[4]

Synthesis of Starting Materials

The journey towards derivatization begins with the synthesis of the core pyrrole structure and its subsequent halogenation.

Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

A common route to this precursor involves the reaction of ethyl acetoacetate and ammonia water, which provides a straightforward and scalable method.[8] Alternatively, it can be synthesized from 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid via thermal decarboxylation.[9]

Vilsmeier-Haack Formylation

The introduction of the formyl group at the 2-position can be achieved through a Vilsmeier-Haack reaction on ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This reaction typically employs a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10]

Application Notes and Protocols for Cross-Coupling Reactions

The following sections provide detailed protocols for key cross-coupling reactions. These protocols are designed to be a starting point for optimization in your specific research context.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and vinyl-substituted pyrroles from a halogenated pyrrole precursor and an organoboron reagent.[11]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12] The choice of base is crucial for activating the organoboron species for transmetalation.[13]

Protocol: Suzuki-Miyaura Coupling of Ethyl 5-bromo-2-formyl-4-methyl-1H-pyrrole-3-carboxylate with Phenylboronic Acid

This protocol is adapted from procedures for similar substituted pyrroles and serves as a robust starting point.[5]

Materials:

  • Ethyl 5-bromo-2-formyl-4-methyl-1H-pyrrole-3-carboxylate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add ethyl 5-bromo-2-formyl-4-methyl-1H-pyrrole-3-carboxylate (1.0 equiv), phenylboronic acid (1.5 equiv), and cesium carbonate (2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (5-10 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

ParameterRecommended Value/ConditionRationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings.
Ligand Triphenylphosphine (integral to catalyst)Provides stability and promotes the catalytic cycle.
Base Cs₂CO₃A strong base that effectively promotes transmetalation.
Solvent Dioxane/Water (4:1)A common biphasic system for Suzuki reactions.
Temperature 90 °CProvides sufficient energy for the reaction to proceed.
N-Protection Not explicitly required, but may improve yieldThe reaction may proceed with the free N-H, but protection (e.g., with SEM-Cl) can prevent side reactions.[5]

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X R-X (Halogenated Pyrrole) Ar-X->Oxidative\nAddition Ar-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)(Ar')L2 R-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' R-Ar' (Coupled Product) Reductive\nElimination->Ar-Ar'

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Heck Reaction: Vinylation of the Pyrrole Core

The Heck reaction enables the coupling of a halogenated pyrrole with an alkene to introduce a vinyl substituent, a valuable functional handle for further transformations.[14]

Mechanistic Rationale

The Heck reaction proceeds via a palladium(0)/palladium(II) catalytic cycle. Key steps include the oxidative addition of the halide to Pd(0), coordination and migratory insertion of the alkene, and a subsequent β-hydride elimination to release the product and a hydridopalladium(II) species. A base is required to regenerate the Pd(0) catalyst.[15]

Protocol: Heck Reaction of Ethyl 5-iodo-2-formyl-4-methyl-1H-pyrrole-3-carboxylate with Styrene

This protocol is based on general Heck reaction conditions and may require optimization for this specific substrate.

Materials:

  • Ethyl 5-iodo-2-formyl-4-methyl-1H-pyrrole-3-carboxylate

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve ethyl 5-iodo-2-formyl-4-methyl-1H-pyrrole-3-carboxylate (1.0 equiv) and styrene (1.2 equiv) in anhydrous, degassed DMF.

  • Catalyst and Ligand: Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).

  • Base Addition: Add triethylamine (2.0 equiv).

  • Inert Atmosphere: Purge the mixture with nitrogen or argon for 15 minutes.

  • Reaction: Heat the reaction to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Data Presentation:

ParameterRecommended Value/ConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor for Heck reactions.
Ligand PPh₃A standard phosphine ligand for Heck couplings.
Base Et₃NA common organic base used to regenerate the Pd(0) catalyst.
Solvent DMFA polar aprotic solvent suitable for Heck reactions.
Temperature 100 °CTypical temperature for Heck reactions with aryl iodides.

Visualization of the Heck Reaction Workflow:

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Combine halogenated pyrrole and alkene in DMF B Add Pd(OAc)₂ and PPh₃ A->B C Add triethylamine B->C D Purge with N₂/Ar C->D E Heat to 100 °C D->E F Monitor by TLC/LC-MS E->F G Aqueous work-up and extraction F->G H Dry and concentrate G->H I Column chromatography H->I

Caption: Experimental workflow for the Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the direct alkynylation of the pyrrole ring, installing a versatile functional group for further elaboration, for instance, in click chemistry.[16]

Mechanistic Rationale

This reaction involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the halide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.[17]

Protocol: Sonogashira Coupling of Ethyl 5-iodo-2-formyl-4-methyl-1H-pyrrole-3-carboxylate with Phenylacetylene

Materials:

  • Ethyl 5-iodo-2-formyl-4-methyl-1H-pyrrole-3-carboxylate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add ethyl 5-iodo-2-formyl-4-methyl-1H-pyrrole-3-carboxylate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).

  • Solvent and Base: Add anhydrous, degassed THF and triethylamine.

  • Inert Atmosphere: Degas the mixture by three freeze-pump-thaw cycles.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Data Presentation:

ParameterRecommended Value/ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂A common and effective palladium catalyst for Sonogashira couplings.
Cu Co-catalyst CuIActivates the terminal alkyne for transmetalation.
Base/Solvent Et₃NActs as both the base and a co-solvent.
Solvent THFA suitable solvent for this reaction.
Temperature Room TemperatureMild conditions are often sufficient for Sonogashira reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl pyrroles, which are common motifs in pharmaceuticals.[4]

Mechanistic Rationale

This palladium-catalyzed reaction involves the oxidative addition of an aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[18]

Protocol: Buchwald-Hartwig Amination of Ethyl 5-bromo-2-formyl-4-methyl-1H-pyrrole-3-carboxylate with Aniline

Materials:

  • Ethyl 5-bromo-2-formyl-4-methyl-1H-pyrrole-3-carboxylate

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas supply

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add tris(dibenzylideneacetone)dipalladium(0) (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add ethyl 5-bromo-2-formyl-4-methyl-1H-pyrrole-3-carboxylate (1.0 equiv) and aniline (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat to 100 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Data Presentation:

ParameterRecommended Value/ConditionRationale
Pd Precatalyst Pd₂(dba)₃A common Pd(0) source for Buchwald-Hartwig amination.
Ligand XPhosA bulky, electron-rich phosphine ligand that promotes efficient C-N bond formation.
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent TolueneA standard non-polar solvent for this reaction.
Temperature 100 °CTypical temperature for Buchwald-Hartwig aminations.

Conclusion

The cross-coupling reactions detailed in this guide offer a powerful and modular approach to the diversification of the ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate scaffold. By carefully selecting the appropriate reaction conditions, researchers can access a wide array of novel pyrrole derivatives with potential applications in drug discovery and materials science. The provided protocols serve as a robust foundation for further exploration and optimization, empowering scientists to unlock the full synthetic potential of this versatile building block.

References

  • Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Suzuki-Miyaura Coupling of Aryl Mesylates and Tosylates. Organic Letters, 4(21), 3517–3520.*
  • Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Unactivated Aryl Tosylates. Organic Letters, 11(8), 1773–1775.*
  • Trofimov, A. A., & Gevorgyan, V. (2017). Recent advances in transition-metal-catalyzed cross-coupling reactions of heterocycles. Chemical Society Reviews, 46(12), 3894-3943.*
  • Ellermann, K., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 9(1), 1-10.*
  • Banwell, M. G., & McRae, K. J. (2001). Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. Chemistry–A European Journal, 7(23), 4979-4993.*
  • Li, W., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1569.*
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.*
  • Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761-1764.*
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu) PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic letters, 10(18), 4109-4112.*
  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-104). John Wiley & Sons.
  • Trofimov, B. A., & Mikhaleva, A. I. (1987). N-vinylpyrroles. Russian Chemical Reviews, 56(4), 329.*
  • Kantam, M. L., et al. (2009). Trifunctional N, N, O-terdentate amido/pyridyl carboxylate Pd (II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. The Journal of organic chemistry, 74(13), 4882-4885.*
  • Regioselective Stepwise Synthesis of Unsymmetrical 1,2,5-Triarylpyrroles via Palladium-Catalyzed Decarboxylative Cross-Coupling and C–H Aryl
  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Kosugi, M., Kameyama, M., & Migita, T. (1983). Palladium-catalyzed amination of aryl bromides. Chemistry Letters, 12(6), 927-928.*
  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). The Sonogashira reaction in the synthesis of bioactive compounds. Current organic chemistry, 10(16), 1937-1962.*
  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.*
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Buchwald-Hartwig Amination.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.*
  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.*
  • Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.*
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.*
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected. Semantic Scholar.
  • Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 43(9), 1246-1257.*
  • Buchwald-Hartwig Amin
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions (Vol. 1). John Wiley & Sons.*
  • Miyaura, N. (Ed.). (2002). Cross-coupling reactions: a practical guide (Vol. 219). Springer Science & Business Media.*
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.*
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of organometallic chemistry, 576(1-2), 147-168.*
  • Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles.
  • Zhu, D., et al. (2011).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4504-4520.*
  • Screening reaction conditions of Suzuki coupling.
  • Orita, A., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(10), 1435-1440.*
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective.
  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxyl
  • Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Vilsmeier Formylation of Pyrroles

Welcome to the Heterocyclic Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the Vilsmeier-Haack formylation of pyrroles.

Pyrrole is a highly electron-rich heterocycle, making it an excellent substrate for electrophilic aromatic substitution[1]. However, its inherent sensitivity to acidic conditions and its propensity for poly-substitution often lead to complex impurity profiles, including regioisomers, unhydrolyzed intermediates, and intractable polymers[2],[3]. This guide deconstructs the mechanistic causality behind these impurities and provides self-validating protocols to ensure high-yielding, regioselective formylation.

Diagnostic Workflow: Vilsmeier-Haack Impurity Resolution

The following logical diagram maps the standard reaction workflow against the most common points of failure, providing immediate mechanistic interventions.

VilsmeierTroubleshooting Start Vilsmeier-Haack Formylation (Pyrrole + POCl3 + DMF) Reagent 1. Vilsmeier Reagent Formation (0-10 °C, Anhydrous) Start->Reagent Addition 2. Pyrrole Addition (Electrophilic Attack) Reagent->Addition Issue1 Issue: Unreacted SM (Low Yield) Reagent->Issue1 Hydrolysis 3. Iminium Hydrolysis (Basic Buffer, Reflux) Addition->Hydrolysis Issue2 Issue: Regioisomers (2- vs 3-Formyl) Addition->Issue2 Issue3 Issue: Polymerization (Dark Tarry Mixture) Hydrolysis->Issue3 Fix1 Cause: Reagent Moisture Fix: Flame-dry, Ar/N2 atm Issue1->Fix1 Fix2 Cause: Steric/Electronic Clash Fix: Optimize Stoichiometry Issue2->Fix2 Fix3 Cause: Acidic Degradation Fix: Quench with NaOAc Issue3->Fix3

Troubleshooting workflow for Vilsmeier-Haack formylation of pyrroles.

Troubleshooting Guides & FAQs

Q: My Vilsmeier-Haack reaction is giving a low yield of the desired pyrrole aldehyde with significant unreacted starting material. What is the cause? A: Low yields almost universally stem from the incomplete formation or degradation of the electrophilic Vilsmeier reagent (a chloromethyliminium salt)[2],[4]. Phosphorus oxychloride (POCl₃) and the resulting iminium salt are highly hygroscopic. If moisture is present, POCl₃ hydrolyzes into inactive phosphoric acid derivatives, which fail to form the electrophile and simultaneously introduce strong acids that degrade the pyrrole[5]. Solution: Ensure strictly anhydrous conditions (flame-dried glassware, inert atmosphere). Furthermore, the reaction between DMF and POCl₃ is exothermic; it must be performed at 0–10 °C to prevent thermal degradation of the reagent before the pyrrole is introduced[2].

Q: I am observing the formation of multiple isomers (e.g., 2-formyl vs. 3-formyl) or dialdehydes. How can I control regioselectivity? A: Formylation occurs at the most electron-rich position. For simple pyrroles, the 2-position is thermodynamically and kinetically favored[1]. However, bulky substituents on the pyrrole nitrogen can sterically hinder the approach of the bulky Vilsmeier reagent, pushing formylation to the 3-position[2]. Solution: To prevent over-formylation (dialdehydes) or regioisomeric scrambling, strictly limit the Vilsmeier reagent to 1.1–1.2 equivalents. Avoid excessive heating during the electrophilic addition phase, as high temperatures can override steric controls and promote poly-substitution[2].

Q: Why does my reaction mixture turn into a dark, intractable tar during workup? A: This is the hallmark of acid-catalyzed pyrrole polymerization. The Vilsmeier reaction generates stoichiometric amounts of hydrochloric acid (HCl) as a byproduct. If the final hydrolysis step is performed under highly acidic conditions, the electron-rich pyrrole ring undergoes rapid electrophilic polymerization, forming porphyrinogens or linear polymers[3]. Solution: Never quench the reaction with plain water. Always pour the mixture into a vigorously stirred mild basic buffer, such as aqueous sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃), to maintain a pH of ~8 during hydrolysis[6],[5].

Q: LC-MS analysis of my crude mixture shows a mass corresponding to the iminium intermediate rather than the aldehyde. How do I resolve this? A: The intermediate iminium salt is remarkably stable[4]. A simple cold aqueous quench is often insufficient to break the carbon-nitrogen double bond. Solution: You must pour the mixture into an aqueous basic solution (e.g., NaOAc) and heat the resulting mixture to reflux for 15–30 minutes[6]. This thermal energy is mechanically required to drive the hydrolysis of the iminium bond to the desired carbonyl group.

Quantitative Data: Impurity Profiling

Use the following table to match analytical signatures to their mechanistic causes and immediate corrective actions.

Impurity ProfileAnalytical Signature (TLC / NMR)Mechanistic CauseCorrective Action
Unreacted Pyrrole High Rf​ spot on TLC; missing aldehyde proton (~9.5 ppm) in 1 H NMR.Moisture degradation of the chloroiminium salt prior to substrate addition.Maintain strict anhydrous conditions; use fresh, undistilled POCl₃[5].
3-Formylpyrrole (Regioisomer) Distinct aldehyde peak (~9.8 ppm); altered coupling constants in the pyrrole region.Steric hindrance at C2 or excess Vilsmeier reagent forcing secondary attack.Control stoichiometry (1.1 eq); monitor temperature tightly[2].
Dialdehydes (Over-formylation) Multiple aldehyde peaks (>9.5 ppm); highly polar, low Rf​ spot on TLC.Electron-rich nature of pyrrole allows sequential electrophilic attacks.Limit Vilsmeier reagent to 1.1–1.2 eq; avoid heating above 60 °C[2].
Stable Iminium Salt Baseline spot on TLC; broad, unresolved peaks in 1 H NMR.Incomplete hydrolysis of the intermediate iminium species.Reflux the quenched mixture with aqueous NaOAc for 15–30 min[6].
Pyrrole Polymers Intractable dark baseline smear; broad unresolved NMR baseline.Acid-catalyzed polymerization driven by HCl byproduct during workup.Maintain basic pH (~8) during the quench using NaOAc/NaHCO₃[5].

Self-Validating Experimental Protocol: Synthesis of Pyrrole-2-Carboxaldehyde

This protocol is designed as a self-validating system. Do not proceed to the next step unless the observable causality checkpoints are met.

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, 3-neck flask equipped with a nitrogen inlet, add anhydrous DMF (3.0 eq) to anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM). Cool the solution to 0–5 °C in an ice bath[5],[7].

  • Add POCl₃ (1.2 eq) dropwise via a syringe, maintaining the internal temperature strictly below 10 °C[6]. Stir for 30 minutes at 0 °C. Validation Checkpoint: The solution must form a colorless to faintly yellow, viscous liquid or a white solid. This visual confirmation guarantees the successful generation of the chloroiminium electrophile[2],[8]. If the solution turns dark brown here, the POCl₃ is contaminated; abort the reaction.

Step 2: Electrophilic Aromatic Substitution

  • Dissolve the pyrrole substrate (1.0 eq) in a minimal amount of anhydrous DCE.

  • Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C[5]. Validation Checkpoint: The reaction mixture will immediately transition to a distinct yellow-green or orange-red color. This deep color shift is the primary indicator that the electrophilic attack has occurred and the iminium intermediate is forming[2].

Step 3: Reaction Maturation

  • Allow the mixture to warm to room temperature, then gently heat to 40–60 °C for 2–4 hours[2],[5]. Causality Note: While reagent formation requires cooling to prevent decomposition, the substitution step requires thermal energy to overcome the activation barrier, especially for sterically hindered pyrroles[2]. Monitor by TLC until the starting material is consumed.

Step 4: Hydrolysis of the Iminium Salt

  • Cool the reaction mixture back to 0 °C.

  • Slowly pour the mixture into a vigorously stirred aqueous solution of sodium acetate (NaOAc) until a pH of ~8 is reached[6],[5].

  • Heat the quenched mixture to reflux for 15–30 minutes[6]. Causality Note: Gentle basic reflux is mandatory to drive the hydrolysis of the stable iminium bond to the aldehyde while neutralizing the HCl byproduct to prevent acid-catalyzed pyrrole polymerization[6],[3].

Step 5: Isolation

  • Cool to room temperature and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6]. Purify the crude product via silica gel chromatography.

References

  • Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. BenchChem. 2[2]

  • Technical Support Center: Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde. BenchChem. 6[6]

  • Technical Support Center: Optimization of Pyrrole Substitution Reactions. BenchChem. 5[5]

  • Pyrrol-2-carbaldehyd. Wikipedia. 7[7]

  • Pyrrole. Wikipedia. 3[3]

  • Vilsmeier-Haack Reaction. Chemistry Steps. 4[4]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. 1[1]

  • Vilsmeier-Haack formilation help. r/OrganicChemistry - Reddit.8[8]

Sources

Optimization

Technical Support Center: Stabilization & Storage of Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

Welcome to the Technical Support Center. Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 10591-23-8) is a highly functionalized heterocyclic building block widely used in drug discovery and materials science.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 10591-23-8) is a highly functionalized heterocyclic building block widely used in drug discovery and materials science. While the electron-withdrawing ester group provides some stability to the pyrrole core, the C2-formyl group (-CHO) remains highly susceptible to aerobic degradation[1]. This guide provides mechanistic insights, troubleshooting FAQs, and validated Standard Operating Procedures (SOPs) to ensure the long-term integrity of your chemical inventory.

Mechanistic Insight: The Vulnerability of the Formyl Group

To prevent degradation, we must first understand the causality behind it. The primary degradation pathway for this compound is autoxidation , a radical-chain mechanism initiated by ambient light or trace transition metals[2].

The process begins with hydrogen-atom abstraction from the aldehyde to generate an acyl radical. This highly reactive intermediate rapidly couples with atmospheric oxygen ( O2​ ) to form an acyl peroxy radical, which subsequently abstracts another hydrogen atom to form a peracid[2]. Finally, the peracid reacts with another equivalent of the starting aldehyde (via a Baeyer–Villiger-type intermediate) to yield two equivalents of the corresponding carboxylic acid[2].

Autoxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Light / Trace Metals (-H•) C Acyl Peroxy Radical (R-C(=O)OO•) B->C + O2 D Peracid (R-C(=O)OOH) C->D + Aldehyde (R-CHO) (- Acyl Radical) E Carboxylic Acid (R-COOH) D->E + Aldehyde (Baeyer-Villiger type)

Radical-chain autoxidation mechanism of aldehydes converting to carboxylic acids.

Troubleshooting & FAQs

Q1: My freshly purchased batch was a pale yellow powder, but after three months on the shelf, it has turned dark brown and my reaction yields have plummeted. What happened? A: The compound has undergone autoxidation and potential pyrrole ring polymerization. When exposed to air and light, the formyl group oxidizes to a carboxylic acid[2]. You can validate this by taking a 1H -NMR spectrum: if the sharp aldehyde proton peak (~9.5–10.0 ppm) has diminished and a broad carboxylic acid proton peak (~12.0 ppm) has appeared, the batch is oxidized[3]. The darkening of the powder is typically caused by trace polymerization of the pyrrole ring, which is accelerated by the acidic environment created by the newly formed carboxylic acid.

Q2: Why is Argon recommended over Nitrogen for purging the headspace of the storage vials? A: While both are inert gases, Argon is significantly denser than air, whereas Nitrogen is slightly lighter[4]. When you purge a vial on a standard benchtop (outside of a glovebox), Argon settles at the bottom of the headspace, creating a dense, protective blanket directly over the solid compound[4]. Nitrogen tends to dissipate more rapidly, offering less protection during the brief moment before the cap is sealed.

Q3: Can I store the compound in solution to make aliquoting easier? A: It is highly discouraged to store this compound in solution for extended periods. Solvents can harbor dissolved oxygen, and the increased molecular mobility in the liquid phase accelerates the radical-chain oxidation process[1]. If a stock solution must be made, use rigorously degassed, anhydrous solvents and store at -20°C for no more than a few days[3].

Quantitative Stability Data

To highlight the importance of proper storage, the following table summarizes the typical degradation profile of solid ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate under various conditions.

Storage ConditionAtmosphereContainerEstimated Shelf Life (>95% Purity)Primary Degradant
Room Temp (25°C)Ambient AirClear Glass< 2 WeeksCarboxylic Acid
4°C (Fridge)Ambient AirClear Glass1 - 2 MonthsCarboxylic Acid
-20°C (Freezer)Ambient AirAmber Glass3 - 6 MonthsCarboxylic Acid
-20°C (Freezer) Argon Blanket Amber Glass + PTFE Cap > 2 Years None (Stable)

Standard Operating Procedures (SOPs)

SOP 1: Aliquoting and Argon-Blanketing (Self-Validating Protocol)

To prevent repeated freeze-thaw cycles and oxygen exposure, the bulk compound must be aliquoted immediately upon receipt.

Causality & Rationale: Repeatedly opening a cold vial introduces atmospheric moisture (condensation) and oxygen. PTFE-lined caps are mandatory because standard rubber septa are permeable to oxygen over long-term storage[5].

Step-by-Step Methodology:

  • Preparation: Dry several 2 mL amber glass vials in an oven at 120°C for 2 hours. Cool them in a desiccator.

  • Equilibration: Allow the bulk container of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate to reach room temperature before opening to prevent moisture condensation.

  • Aliquoting: Inside a glovebag or on a clean bench, quickly transfer 50–100 mg of the powder into each amber vial.

  • Argon Purging: Attach a clean, dry pipette tip to an Argon line. Set the flow rate to a gentle breeze. Self-Validation: Validate the flow rate by pointing the tip at your gloved hand; it should barely be felt. A high flow rate will blow the light powder out of the vial[4].

  • Blanketing: Insert the pipette tip into the upper headspace of the vial. Purge for 15 seconds.

  • Sealing: While slowly withdrawing the pipette tip, immediately cap the vial with a PTFE-lined screw cap[5].

  • Storage Validation: Wrap the cap seal with Parafilm and store the aliquots in a desiccator placed inside a -20°C freezer.

StorageWorkflow N1 Receive Bulk Compound N2 Equilibrate to Room Temp N1->N2 N3 Aliquot into Amber Vials N2->N3 N4 Purge Headspace with Argon N3->N4 N5 Seal with PTFE Lined Caps N4->N5 N6 Store at -20°C in Desiccator N5->N6

Workflow for the aliquoting and long-term storage of air-sensitive solid aldehydes.

SOP 2: Recovery & Purification of Oxidized Stocks

If your compound has oxidized, it is not entirely lost. Because the degradant is a carboxylic acid, it can be separated from the parent aldehyde using a simple acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded mixture in diethyl ether or ethyl acetate.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ).

    • Causality: The basic aqueous phase will deprotonate the carboxylic acid degradant, pulling it into the aqueous layer as a water-soluble sodium salt. The unreacted parent aldehyde remains in the organic layer.

  • Validation: Check the pH of the aqueous layer using pH paper to ensure it remains basic (> pH 8). If it is acidic, the bicarbonate has been exhausted; repeat the base wash.

  • Washing & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Verification: Run a 1H -NMR of the recovered solid to confirm the disappearance of the ~12.0 ppm acid peak[3]. Store the recovered solid immediately according to SOP 1.

References

  • Radical-chain mechanism for aldehyde autoxidation. ResearchGate. Available at:[Link]

  • How to Store Reagents. University of Rochester. Available at:[Link]

  • How to work and handle compounds under argon? ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges researchers face when working with ethyl 2-formyl-4,5-dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges researchers face when working with ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate .

The reactivity of this compound is governed by a delicate electronic balance: the electron-withdrawing C3-ethyl ester increases the electrophilicity of the C2-formyl group, while the electron-donating C4/C5 methyl groups stabilize the pyrrole core but add significant steric bulk. Consequently, solvent selection is not merely a matter of solubility—it is the primary thermodynamic driver that dictates whether your reaction proceeds to the desired product or is consumed by off-target pathways like acetalization or polymerization.

Diagnostic Solvent Selection Workflow

Use the following decision matrix to determine the optimal solvent system based on your target transformation and the specific mechanistic risks involved.

SolventSelection Start Target Reaction for Ethyl 2-formyl-4,5-dimethyl- 1H-pyrrole-3-carboxylate Knoevenagel Knoevenagel Condensation Start->Knoevenagel RedAmination Reductive Amination Start->RedAmination Dipyrromethane Dipyrromethane Synthesis Start->Dipyrromethane GreenSolvent Eco-friendly Method? Knoevenagel->GreenSolvent AcetalRisk Acetal Risk? RedAmination->AcetalRisk AcidCat Acid Catalyzed? Dipyrromethane->AcidCat PEG400 PEG-400 (High Yield, No Acetal) GreenSolvent->PEG400 Yes DMF DMF / DMSO (High Solubility) GreenSolvent->DMF No THF THF / DCE (Aprotic, Stable) AcetalRisk->THF High (Acidic) EtOH EtOH / MeOH (Requires careful pH) AcetalRisk->EtOH Low (Basic) DCM DCM / CHCl3 (Standard) AcidCat->DCM Room Temp Toluene Toluene (High Temp) AcidCat->Toluene Reflux

Solvent selection workflow for ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate reactions.

Quantitative Solvent Performance Metrics

The table below synthesizes empirical data for the Knoevenagel condensation of pyrrole-2-carboxaldehyde derivatives across various solvent systems.

SolventDielectric Constant (ε)Protic/AproticTypical Yield (%)Reaction TimeEnvironmental ImpactKey Mechanistic Advantage / Disadvantage
PEG-400 ~12.5Protic90–98%30–60 minLow (Green)Acts as a phase-transfer catalyst; prevents acetalization[1].
DMF 36.7Aprotic85–95%1–2 hoursHighExcellent solvation of sterically hindered substrates[2]; difficult to remove.
Ethanol 24.5Protic60–80%2–4 hoursLowInexpensive; high risk of competing hemiacetal formation.
L-Proline DES N/AProtic70–86%1 hourLow (Green)Catalyst-free deep eutectic solvent[3]; highly substrate-specific.
THF 7.5Aprotic60–75%4–6 hoursModerateSuppresses side reactions; slower kinetics due to low polarity.

Troubleshooting Guides & FAQs

Q1: My Knoevenagel condensation is stalling at 50% conversion when using ethanol. How do I push it to completion? A: This is a classic thermodynamic trap. In protic solvents like ethanol, the highly electrophilic C2-formyl group exists in a competing equilibrium with its hemiacetal form. Because the C3-ester creates steric hindrance, the nucleophilic attack of your active methylene compound is slowed, allowing the solvent to act as a competing nucleophile. Causality & Solution: Switch to PEG-400 . PEG-400 provides a highly polar environment that stabilizes the transition state without acting as a small, aggressive nucleophile. Studies show that PEG-400, combined with a mild ammonium chloride catalyst, can push these condensations to >95% yield at room temperature[1]. Alternatively, use a polar aprotic solvent like DMF[2].

Q2: During reductive amination, my LC-MS shows a mass corresponding to the dimethyl acetal instead of the target amine. What went wrong? A: You are likely using methanol as your solvent with an acid catalyst (e.g., acetic acid) to promote imine formation. The electron-withdrawing ester at C3 makes the formyl group highly susceptible to acid-catalyzed acetalization. The methanol attacks the activated carbonyl faster than your amine can. Causality & Solution: Eliminate protic solvents entirely. Transition to an aprotic solvent system like anhydrous THF or 1,2-dichloroethane (DCE) . This physically removes the possibility of solvent-based acetal formation, forcing the reaction down the imine-formation pathway.

Q3: I am trying to synthesize a dipyrromethane derivative (southern rim structure), but I am getting a black, intractable tar. How do I optimize this? A: Acid-catalyzed condensations of electron-rich pyrroles (due to your C4/C5 methyls) are notoriously sensitive to polymerization. If your solvent is highly polar and the reaction is too concentrated, intermolecular oligomerization outpaces the desired controlled condensation[4]. Causality & Solution: You must modulate the reaction kinetics. Use strictly anhydrous DCM and operate under high dilution conditions (e.g., 0.01 M). If polymerization persists, switch to a less polar solvent like Toluene , which slows down the reaction rate and allows for better kinetic control over the cyclization event.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls to guarantee success.

Protocol A: Eco-Friendly Knoevenagel Condensation in PEG-400

Mechanistic Goal: Maximize nucleophilic attack while preventing solvent-trapping.

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 mmol, 195.2 mg) and your active methylene compound (e.g., malononitrile, 1.1 mmol).

  • Solvent Addition: Add 5.0 mL of PEG-400. Stir vigorously to ensure complete dissolution. The viscosity of PEG-400 will create a phase-transfer-like microenvironment[1].

  • Catalysis: Add NH4​Cl (10 mol%, 5.3 mg) as a mild acid catalyst.

  • Reaction: Stir at room temperature for 45 minutes.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL of ethyl acetate, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The complete disappearance of the UV-active starting material spot ( Rf​≈0.4 ) and the appearance of a brightly colored, lower Rf​ product spot confirms successful conversion.

  • Workup: Add 15 mL of ice-cold distilled water to the flask. The product will precipitate out of the water-soluble PEG-400 matrix. Filter the solid, wash with cold water, and dry under a vacuum.

Protocol B: Aprotic Reductive Amination

Mechanistic Goal: Force imine formation by eliminating protic nucleophiles.

  • Preparation: Dissolve ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 mmol) in 10 mL of strictly anhydrous THF under an inert argon atmosphere.

  • Imine Formation: Add the primary amine (1.2 mmol). If the amine is a weak nucleophile, add a catalytic drop of glacial acetic acid (ensure pH remains ~5-6 to avoid pyrrole degradation).

  • Validation Checkpoint: Stir for 2 hours at room temperature. Analyze a sample via IR spectroscopy or LC-MS to confirm the disappearance of the sharp carbonyl stretch (~1660 cm−1 ) and the formation of the imine intermediate.

  • Reduction: Cool the vessel to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 mmol) portion-wise over 10 minutes.

  • Workup: Stir for an additional 4 hours at room temperature. Quench carefully with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Sources

Optimization

Technical Support Center: Troubleshooting BODIPY Synthesis via Formylpyrrole Condensation

Welcome to the Application Scientist Support Center. Synthesizing asymmetric BODIPYs via the condensation of pyrrole-2-carboxaldehydes (formylpyrroles) with α-free pyrroles is a powerful strategy for developing advanced...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing asymmetric BODIPYs via the condensation of pyrrole-2-carboxaldehydes (formylpyrroles) with α-free pyrroles is a powerful strategy for developing advanced fluorophores. However, researchers frequently encounter severely low conversion rates (often <10–20%)[1].

This guide dissects the mechanistic pitfalls of this pathway—from Vilsmeier-Haack-type intermediate stalling to inefficient boron chelation—and provides field-validated, self-validating protocols to rescue your yields.

Diagnostic Workflow

Before adjusting your reagents, use the following logical workflow to isolate the exact step where your synthesis is failing.

TroubleshootingFlow Start Low Yield in Formylpyrrole BODIPY Synthesis TLC TLC Analysis of Condensation Step Start->TLC CondensationFail Dipyrromethene Absent (Condensation Failure) TLC->CondensationFail No Intermediate ComplexationFail Dipyrromethene Present (Complexation Failure) TLC->ComplexationFail Intermediate Formed Sol1 1. Use fresh POCl3 2. Increase reaction time/temp 3. Ensure anhydrous conditions CondensationFail->Sol1 Sol2 1. Increase BF3·OEt2/Base ratio 2. Use fresh BF3·OEt2 3. Switch Et3N to DIPEA ComplexationFail->Sol2 Purification Degradation during Silica Chromatography? Sol2->Purification Sol3 1. Pre-neutralize silica with Et3N 2. Minimize purification time Purification->Sol3 Yes

Diagnostic workflow for troubleshooting low-yield formylpyrrole BODIPY synthesis.

Troubleshooting Guide: Causality & Solutions

Q: My condensation step is stalling, and unreacted formylpyrrole remains. Why? A: The electrophilicity of the formyl group on pyrrole-2-carboxaldehyde is inherently low due to the electron-donating nature of the pyrrole ring. Standard Brønsted acids (like TFA) are often insufficient to drive the reaction forward. Causality & Solution: You must use Phosphorus Oxychloride (POCl3). POCl3 reacts with the formylpyrrole to generate a highly reactive vinylogous Vilsmeier-Haack intermediate (chlorinated azafulvene)[1]. This intermediate is significantly more electrophilic and is readily attacked by the second pyrrole molecule. Ensure your POCl3 is strictly anhydrous; moisture rapidly hydrolyzes it, quenching the activation.

Q: The dipyrromethene intermediate forms, but the final BODIPY yield after adding BF3·OEt2 is abysmal. What is failing? A: This is typically caused by competitive hydrolysis of the Lewis acid (BF3·OEt2) or insufficient deprotonation of the dipyrromethene intermediate. Causality & Solution: Boron complexation requires a base to deprotonate the pyrrolic nitrogens, making them nucleophilic enough to displace the ether and fluorides from BF3. If the base/BF3 ratio is off, or if trace moisture is present, the BF3 is destroyed before complexation can occur. A standard optimized ratio requires a massive excess of reagents: 5–6 equivalents of Base (Et3N or DIPEA) and 10–30 equivalents of BF3·OEt2[2].

Q: Should I isolate the dipyrromethene salt before boron complexation? A: Generally, no. Unsubstituted or asymmetric dipyrromethenes are notoriously unstable and decompose rapidly at room temperature[3]. Causality & Solution: Employ a one-pot, two-step procedure. Perform the POCl3-mediated condensation, and once complete, immediately quench and complex in situ by adding the base followed by BF3·OEt2.

Self-Validating Experimental Protocol: One-Pot Asymmetric BODIPY Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the observable milestone (Self-Validation Check) is met.

Phase 1: Vilsmeier-Haack-Type Condensation

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Ar/N2), dissolve the formylpyrrole (1.0 eq) and the α-free pyrrole (1.1 eq) in anhydrous CH2Cl2 (0.1 M).

  • Activation: Cool the reaction to 0 °C. Add POCl3 (1.2 eq) dropwise.

    • Causality: POCl3 converts the inert formyl oxygen into a leaving group, generating the highly electrophilic chlorinated azafulvene intermediate[1].

    • Self-Validation Check: The solution must rapidly transition from pale/clear to an intense, dark red or purple. If the solution remains pale, the POCl3 has hydrolyzed; discard and restart with fresh reagents.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

Phase 2: Boron Complexation 4. Deprotonation: Cool the mixture back to 0 °C. Add anhydrous Triethylamine (Et3N) or DIPEA (6.0 eq) dropwise. Stir for 15 minutes.

  • Causality: The base neutralizes the HCl generated during condensation and deprotonates the dipyrromethene, dramatically increasing the nucleophilicity of the pyrrolic nitrogens.

  • Fluoroboration: Slowly add fresh BF3·OEt2 (10.0 to 30.0 eq) dropwise[2].

    • Causality: A massive excess of BF3·OEt2 is required because the Lewis acid is highly susceptible to hydrolysis, and the complexation is an equilibrium-driven process.

    • Self-Validation Check: An intense green/yellow/red fluorescence (depending on the substitution pattern) under 365 nm UV light must emerge within 30–60 minutes. If no fluorescence appears, boron complexation has failed (likely due to wet BF3·OEt2).

  • Completion: Stir at room temperature overnight (12–24 hours).

Phase 3: Quenching and Purification 7. Quench: Carefully pour the mixture into ice water to hydrolyze excess POCl3 and BF3. Extract with CH2Cl2. 8. Purification: Pass the organic layer through a silica gel column pre-neutralized with 1% Et3N in hexanes.

  • Causality: BODIPY cores can degrade on acidic silica[4]. Pre-neutralizing the column prevents product loss during isolation.

Quantitative Data: Reagent Optimization

The following table summarizes the quantitative shifts required to optimize conversion rates, moving away from traditional symmetric BODIPY synthesis parameters to those required for formylpyrroles.

ParameterStandard ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Acid Catalyst TFA (1.0 eq)POCl3 (1.2–2.0 eq)Generates highly electrophilic azafulvene intermediate.+15–30%
Base Et3N (3.0 eq)Et3N or DIPEA (6.0 eq)Ensures complete deprotonation of the dipyrromethene.+10–20%
Lewis Acid BF3·OEt2 (3.0 eq)BF3·OEt2 (10.0–30.0 eq)Overcomes trace moisture and drives the equilibrium forward.+20–40%
Isolation Two-step isolationOne-pot sequentialPrevents degradation of the unstable intermediate.+15%

Frequently Asked Questions (FAQs)

Q: Can I use DBU instead of Et3N or DIPEA for the complexation step? A: It is highly discouraged. While DBU is a stronger base, empirical studies have shown that substituting Et3N with DBU in BODIPY syntheses leads to significantly inferior yields (e.g., dropping from 21% to 5%)[5]. DBU can cause unwanted side reactions with the reactive intermediates.

Q: My formylpyrrole has electron-donating groups (e.g., alkyl/methoxy) on the B-ring. Why is the condensation taking so long? A: Electron-donating substituents on the pyrrole ring reduce the electrophilicity of the formyl carbon, even when activated by POCl3. For these substrates, you may need to extend the reaction time up to 48–96 hours or gently heat the reaction to drive the condensation to completion[4].

Q: Why does the reaction mixture turn black after adding POCl3? A: A deep purple/red color that appears almost black at high concentrations is normal and indicates the successful formation of the highly conjugated dipyrromethene salt. However, if the mixture forms an insoluble black tar, you may be experiencing pyrrole polymerization. To fix this, ensure your reaction is highly dilute (0.05 M - 0.1 M) and strictly maintain 0 °C during the POCl3 addition.

References

  • Synthesis and Characterization of Red and Near-Infrared BODIPY-based fluorophores for various Biological Applications Source: SciSpace URL:[Link]

  • Synthesis of BODIPY dyes through postfunctionalization of the boron dipyrromethene core Source: SciSpace URL:[Link]

  • Expeditious, mechanochemical synthesis of BODIPY dyes Source: Beilstein Journals URL:[Link]

  • Scheme 1. Synthesis of BODIPY 1. Conditions: (a) POCl3, CH2Cl2, RT 48... Source: ResearchGate URL:[Link]

  • PyrrolylBODIPYs: Syntheses, Properties, and Application as Environment-Sensitive Fluorescence Probes Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

column chromatography conditions for isolating ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

Welcome to the Advanced Chromatography Support Center. This technical guide is designed for researchers and drug development professionals tasked with the purification of highly functionalized pyrrole intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This technical guide is designed for researchers and drug development professionals tasked with the purification of highly functionalized pyrrole intermediates. Specifically, this module addresses the chromatographic isolation of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate and its closely related structural isomers (such as the 5-formyl-2,4-dimethyl analog, a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors like Sunitinib[1]).

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the chemical causality behind stationary phase interactions, providing you with a self-validating framework to troubleshoot and optimize your purification workflows.

Mechanistic Overview: Stationary Phase Interactions

Understanding how your target molecule interacts with silica gel is the first step in troubleshooting any chromatographic failure. The target compound possesses a pyrrole N-H group (a strong hydrogen bond donor), alongside formyl (-CHO) and ester (-COOEt) groups (hydrogen bond acceptors).

SilicaInteraction Silica Silica Gel (-SiOH) Pyrrole Target Pyrrole Core Silica->Pyrrole H-Bonding NonPolar Non-Polar Eluent Pyrrole->NonPolar Low Desorption Polar Polar Modifier Pyrrole->Polar Competitive Binding Streaking Band Streaking NonPolar->Streaking Elution Sharp Elution Band Polar->Elution

Logical relationship between eluent polarity and silica gel interactions.

When applied to standard bare silica, the acidic silanol (-SiOH) groups bind tightly to the pyrrole core. If the eluent lacks sufficient hydrogen-bond accepting capacity (i.e., too much hexane or petroleum ether), the desorption kinetics become sluggish, leading to severe band broadening and streaking.

Frequently Asked Questions (Troubleshooting Guide)

Q1: What is the optimal solvent system for isolating ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate from crude reaction mixtures? Answer: The most robust, field-proven eluent system is a gradient of Petroleum Ether (PE) and Ethyl Acetate (EtOAc), typically initiating at 5:1 and increasing polarity to 1:1 (v/v)[1]. Alternatively, Hexane/EtOAc gradients can be utilized for slightly sharper bands[2]. Causality: The non-polar hydrocarbon (PE/Hexane) modulates the bulk elution speed, while the EtOAc acts as a polar modifier. The carbonyl oxygen in EtOAc competitively hydrogen-bonds with the silica's silanol groups, effectively displacing the pyrrole N-H and preventing peak tailing.

Q2: I am observing significant streaking on TLC and poor separation on the column. How can I resolve this? Answer: Streaking of pyrrole-3-carboxylates indicates that secondary acid-base interactions are dominating the column dynamics. Solution: Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., starting at 50:1 and moving to 20:1)[3]. DCM provides superior solvation for the rigid, planar pyrrole core compared to aliphatic hydrocarbons. If streaking persists, pre-treat the silica gel with 1% Triethylamine (TEA) in your starting eluent to neutralize the highly acidic silanol sites.

Q3: Should I use wet loading or dry loading for this specific pyrrole derivative? Answer: Dry loading is strictly recommended. Causality: Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate often exhibits limited solubility in non-polar starting eluents (like 5:1 PE/EtOAc). If you attempt to wet-load the sample by dissolving it in pure DCM or EtOAc, that concentrated "plug" of strong solvent will carry the compound down the column prematurely, destroying the theoretical plates. Dry loading ensures a perfectly narrow initial band.

Self-Validating Column Chromatography Protocol

To ensure absolute trustworthiness in your purification, every step in this protocol includes a built-in validation check.

Phase 1: Stationary Phase Preparation

  • Slurry Packing: Suspend 230-400 mesh silica gel in Petroleum Ether (PE). Pour smoothly into the glass column in a single, continuous motion to prevent stratification.

  • Validation Check: Pressurize the column slightly and observe the solvent front. The front must descend perfectly horizontally. A skewed or jagged front indicates uneven packing; if observed, the column must be repacked immediately to prevent band distortion.

Phase 2: Dry Loading (Critical Step)

  • Adsorption: Dissolve the crude reaction mixture in a minimal volume of DCM. Add dry silica gel at a 1:3 mass ratio (crude-to-silica).

  • Evaporation: Remove the DCM under reduced pressure via a rotary evaporator.

  • Validation Check: Inspect the resulting material. It must be a completely free-flowing powder. Any clumping indicates residual DCM. If clumps are present, continue drying; residual strong solvent will act as a localized eluent plug and ruin the separation.

Phase 3: Gradient Elution & Monitoring

  • Application: Layer the dry powder evenly onto the flat silica bed. Top with 1-2 cm of clean sea sand to protect the bed from physical disruption during solvent addition.

  • Elution:

    • Column Volumes (CV) 1-3: Flush with PE/EtOAc (5:1) to elute non-polar byproducts[1].

    • CV 4-7: Transition to PE/EtOAc (3:1). The target pyrrole typically elutes in this window[1].

    • CV 8-10: Final flush with PE/EtOAc (1:1) to clear highly polar degradation products[1].

  • Validation Check (TLC): Spot fractions on silica gel 60 F254 TLC plates. Develop in PE/EtOAc (3:1). The target compound will appear as a distinct, UV-active spot (254 nm) at an Rf of ~0.35. Always co-spot a fraction against the original crude mixture to validate that the target spot has been successfully resolved from adjacent impurities.

ChromatographyWorkflow A Crude Reaction Mixture B Dry Loading onto Silica A->B D Gradient Elution B->D C Column Equilibration C->B Equilibrated E Fraction Collection & TLC D->E F Pure Target Pyrrole E->F Rf ~0.35

Workflow for silica gel chromatography of pyrrole derivatives.

Quantitative Data: Eluent System Comparison

Use the following table to select the most appropriate eluent system based on the specific impurity profile of your crude reaction mixture.

Table 1: Comparison of Eluent Systems for Pyrrole-3-Carboxylates

Eluent SystemTypical GradientTarget RfResolution CharacteristicsBest Use Case
Petroleum Ether / Ethyl Acetate 5:1 → 1:10.30 - 0.40Excellent separation of non-polar impurities; moderate band sharpness.Standard, first-pass purification of crude synthesis mixtures[1].
Hexane / Ethyl Acetate 5:1 → 3:10.25 - 0.35Sharper bands due to the lower viscosity and different selectivity of hexane.High-resolution separation of closely eluting structural isomers[2].
Dichloromethane / Methanol 50:1 → 20:10.40 - 0.50High solubility capacity; actively prevents on-column precipitation.Resolving highly polar mixtures or rescuing streaking columns[3].

References

  • Amazon AWS (Supplementary Information). "A Mitochondrial-targeting MET Kinase Inhibitor Kills Erlotinib-resistant Lung Cancer Cells". Amazon S3. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate vs. Ethyl 2,4-dimethylpyrrole-3-carboxylate: A Comprehensive Reactivity Guide

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter researchers designing synthetic routes for complex conjugated systems, ranging from receptor tyrosine kinase (RTK) inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter researchers designing synthetic routes for complex conjugated systems, ranging from receptor tyrosine kinase (RTK) inhibitors to advanced BODIPY fluorophores. A critical decision in these workflows is the selection of the appropriate pyrrole building block.

This guide provides an in-depth, objective comparison between two fundamental Knorr-type pyrrole derivatives: ethyl 2,4-dimethylpyrrole-3-carboxylate (a nucleophilic core) and ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (an electrophilic appendage). By understanding the electronic causality behind their reactivity, researchers can predictably engineer self-validating synthetic pathways.

Structural Anatomy & Electronic Profiling

The divergent reactivity of these two molecules is entirely dictated by their substitution patterns, which manipulate the intrinsic electron-rich nature of the pyrrole ring.

The Nucleophilic Core: Ethyl 2,4-dimethylpyrrole-3-carboxylate

This compound (CAS 2199-51-1) is a highly versatile intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals 1[1].

  • Electronic Causality: The pyrrole nitrogen donates its lone pair into the aromatic system. The methyl groups at C2 and C4 provide inductive electron donation (+I effect), which hyper-activates the ring. Although the ethoxycarbonyl group at C3 exerts an electron-withdrawing (-M) effect, the overall electron density is funneled toward the unsubstituted C5 α -position. This makes C5 a powerful nucleophilic hotspot, exceptionally prone to Electrophilic Aromatic Substitution (EAS) .

The Electrophilic Appendage: Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

This compound (CAS 10591-23-8) represents a pre-functionalized, deactivated core 2[2].

  • Electronic Causality: Both highly reactive α -positions (C2 and C5) are sterically blocked by a formyl and a methyl group, respectively. The formyl group at C2 exerts a strong electron-withdrawing pull. Combined with the C3 ester, this severely deactivates the pyrrole core toward further electrophilic attack. However, this exact electron withdrawal renders the carbonyl carbon of the formyl group highly electrophilic, making it an ideal target for nucleophilic addition.

Reactivity A Ethyl 2,4-dimethylpyrrole- 3-carboxylate (Nucleophilic Core) A_EAS Electrophilic Aromatic Substitution (C5) A->A_EAS Electrophiles A_BODIPY Dipyrromethane / BODIPY Synthesis A->A_BODIPY Aldehydes B Ethyl 2-formyl-4,5-dimethyl- 1H-pyrrole-3-carboxylate (Electrophilic Appendage) B_Knoevenagel Knoevenagel Condensation B->B_Knoevenagel Active Methylene B_MacDonald MacDonald Coupling B->B_MacDonald Pyrrole alpha-free

Divergent reactivity pathways of nucleophilic vs. electrophilic pyrrole building blocks.

Comparative Data Summary

To guide your selection for specific synthetic targets, the physicochemical and reactivity profiles are summarized below.

ParameterEthyl 2,4-dimethylpyrrole-3-carboxylateEthyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
CAS Number 2199-51-1 3[3]10591-23-8 2[2]
Electronic Nature Nucleophilic (Electron-rich core)Electrophilic (Electron-deficient appendage)
Key Reactive Site C5 (Unsubstituted α -position)C2 (Formyl carbonyl carbon)
Primary Reaction Types Electrophilic Aromatic Substitution (EAS), CondensationKnoevenagel Condensation, Schiff Base Formation
Key Applications RTK inhibitors, BODIPY fluorophores 4[4]Porphyrins, Extended conjugated systems
Air Stability Moderate (Prone to slow oxidation at C5)High (Deactivated core resists oxidation)

Experimental Workflows & Self-Validating Protocols

A robust protocol must be self-validating—meaning the researcher can visually or analytically confirm success at intermediate stages without waiting for final LC-MS characterization.

Protocol A: Exploiting Nucleophilicity – Vilsmeier-Haack Formylation

This workflow demonstrates how to functionalize the nucleophilic C5 position of ethyl 2,4-dimethylpyrrole-3-carboxylate using the Vilsmeier-Haack reaction [[5]](5].

  • Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add POCl 3​ (1.2 eq).

    • Causality: POCl 3​ activates DMF to form the highly electrophilic chloroiminium ion (Vilsmeier reagent).

  • Substrate Addition: Dissolve the pyrrole (1.0 eq) in 1,2-dichloroethane and add dropwise. Stir at room temperature for 2 hours.

    • Self-Validation: The solution will transition from pale yellow to a deep, intense red/orange. This colorimetric shift confirms the formation of the highly conjugated iminium intermediate.

  • Hydrolysis: Quench the reaction by pouring it into a saturated aqueous sodium acetate solution. Reflux for 1 hour.

    • Causality: The mild base hydrolyzes the iminium salt into the stable aldehyde without cleaving the C3 ester.

  • Isolation: Cool to room temperature. The functionalized product will precipitate and can be collected via vacuum filtration.

    • Self-Validation: TLC monitoring will show a new spot with a significantly lower Rf​ value than the starting material, driven by the polarity of the newly introduced formyl group.

Workflow Step1 1. Reagent Prep POCl3 + DMF Step2 2. Substrate Addition Step1->Step2 Step3 3. Iminium Formation Step2->Step3 Step4 4. Hydrolysis Aq. NaOAc Step3->Step4 Step5 5. Isolation Filtration Step4->Step5

Self-validating Vilsmeier-Haack formylation workflow for pyrrole functionalization.

Protocol B: Exploiting Electrophilicity – Knoevenagel Condensation

This workflow demonstrates how to utilize the electrophilic formyl group of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate to build extended conjugated systems.

  • Reaction Setup: Dissolve the pyrrole aldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in absolute ethanol.

  • Catalysis: Add 3-5 drops of piperidine (base catalyst).

    • Causality: Piperidine deprotonates the active methylene to form a nucleophilic carbanion, which attacks the electrophilic formyl carbon. Subsequent dehydration yields the target alkene.

  • Reflux & Precipitation: Heat the mixture to reflux for 2-4 hours.

    • Self-Validation: As the highly conjugated, planar product forms, it becomes insoluble in ethanol and will spontaneously precipitate out of the hot solution as a brightly colored solid.

  • Analytical Validation: Filter the solid and analyze via 1 H-NMR.

    • Self-Validation: Success is unequivocally confirmed by the complete disappearance of the distinct aldehyde proton singlet (typically around δ 9.5–10.0 ppm) and the emergence of a new vinylic proton signal.

References

  • [3] 2,4-Dimethylpyrrole-3-carboxylic acid ethyl ester | CAS 2199-51-1 - Santa Cruz Biotechnology. 3

  • [1] Ethyl 2,4-dimethylpyrrole-3-carboxylate - Chem-Impex. 1

  • [2] 2-Formyl-4,5-dimethyl-pyrrole-3-carboxylic acid ethyl ester CAS#: 10591-23-8 - ChemWhat. 2

  • [5] Rate measurements of certain Vilsmeier–Haack reaction. Part 4. The reactivities of various arenecarboxamide–phosphoryl chloride complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 5

  • Rate Measurements of Certain Vilsmeier-Haack Reactions. Part 3. The Reactivities of Various Pyrrole Substrates - ElectronicsAndBooks.

  • [4] Highly Sensitive Fluorescence Probes for Nitric Oxide Based on Boron Dipyrromethene Chromophore - Journal of the American Chemical Society (ACS Publications). 4

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-Formyl-4,5-Dimethyl-1H-Pyrrole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the mass spectrometric behavior of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate, a substit...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative of interest in various chemical and pharmaceutical research areas. Understanding the fragmentation pattern of this molecule is crucial for its unambiguous identification, characterization, and quantification in complex matrices. This document will delve into the predicted fragmentation pathways under common ionization techniques, compare its fragmentation with related structures, and provide detailed experimental protocols for its analysis.

Introduction to the Mass Spectrometry of Pyrrole Derivatives

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of natural products, pharmaceuticals, and functional materials. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of these compounds.[1][2] The choice of ionization method significantly influences the obtained mass spectrum. "Hard" ionization techniques like Electron Ionization (EI) induce extensive fragmentation, providing a detailed structural "fingerprint," while "soft" ionization methods such as Electrospray Ionization (ESI) typically preserve the molecular ion, which is key for determining the molecular weight.[3][4]

The fragmentation of pyrrole derivatives is highly dependent on the nature and position of their substituents.[5] The subject of this guide, ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate, possesses multiple functional groups—a formyl group, two methyl groups, and an ethyl carboxylate group—attached to the pyrrole core. Each of these substituents will influence the fragmentation cascade, leading to a characteristic mass spectrum.

Predicted Fragmentation Pattern of Ethyl 2-Formyl-4,5-Dimethyl-1H-Pyrrole-3-Carboxylate

The fragmentation of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate under electron ionization (EI) is anticipated to proceed through several characteristic pathways, dictated by the lability of bonds adjacent to the pyrrole ring and the various functional groups. The molecular ion (M•+) is expected to be observed, followed by a series of fragmentation steps.

Key Fragmentation Pathways

The primary fragmentation routes for ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate are expected to be:

  • Loss of an Ethyl Radical (•CH₂CH₃): A common fragmentation pathway for ethyl esters, leading to the formation of a stable carboxylic acid fragment.[6]

  • Loss of an Ethoxy Radical (•OCH₂CH₃): Another characteristic fragmentation of ethyl esters, resulting in the formation of an acylium ion.[6][7]

  • α-Cleavage of the Formyl Group: Aromatic and heterocyclic aldehydes readily undergo the loss of a hydrogen atom (H•) to form a stable acylium ion (M-1).[8][9] This is often a very prominent peak.

  • Loss of the Formyl Group (•CHO): Cleavage of the carbon-carbon bond between the pyrrole ring and the formyl group can lead to the loss of a formyl radical.

  • Cleavage of Methyl Groups: Loss of a methyl radical (•CH₃) from the pyrrole ring is also a plausible fragmentation step.[1]

  • Ring Cleavage: The pyrrole ring itself may undergo fragmentation, although this typically requires higher energy and may result in a more complex pattern of lower mass ions.[1]

Proposed Fragmentation Mechanism

The following diagram illustrates the predicted major fragmentation pathways for ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate under EI-MS.

fragmentation_pathway M Molecular Ion (M•+) m/z = 195 F1 Loss of •CH₂CH₃ (m/z = 166) M->F1 - C₂H₅ F2 Loss of •OCH₂CH₃ (m/z = 150) M->F2 - OC₂H₅ F3 Loss of H• (m/z = 194) M->F3 - H F4 Loss of •CHO (m/z = 166) M->F4 - CHO F5 Loss of •CH₃ (m/z = 180) M->F5 - CH₃

Caption: Predicted EI-MS fragmentation of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate.

Quantitative Fragmentation Data (Predicted)

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on established fragmentation principles and the stability of the resulting ions.

m/zProposed Structure/LossPredicted Relative Abundance
195Molecular Ion [M]•+Moderate
194[M - H]•+High
180[M - CH₃]•+Moderate to Low
166[M - C₂H₅]•+ or [M - CHO]•+Moderate
150[M - OC₂H₅]•+High

Comparison with Structurally Related Compounds

The fragmentation pattern of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate can be better understood by comparing it to simpler, related molecules.

Ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate (lacking the 2-formyl group)

Without the formyl group, the primary fragmentation would be driven by the ethyl ester. We would expect to see significant peaks corresponding to the loss of the ethyl radical (•C₂H₅) and the ethoxy radical (•OC₂H₅). The M-1 peak would be significantly less intense or absent compared to the title compound.

2-Formyl-4,5-dimethyl-1H-pyrrole (lacking the 3-ethyl carboxylate group)

In this case, the fragmentation would be dominated by the formyl group. A very strong M-1 peak due to the loss of a hydrogen radical would be expected. Loss of the entire formyl group (•CHO) would also be a prominent pathway.

The presence of both the formyl and ethyl carboxylate groups in the target molecule leads to a more complex and informative fragmentation pattern, with competing fragmentation pathways.

Experimental Protocols for Mass Spectrometric Analysis

Reproducible and high-quality mass spectral data are essential for confident structural elucidation. Below are representative protocols for the analysis of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis Protocol (Electron Ionization)

This protocol is suitable for the analysis of the volatile and thermally stable target compound.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 10-50 µg/mL.

  • Filter the solution through a 0.2 µm syringe filter prior to injection.

GC-MS Instrument Settings:

  • Gas Chromatograph:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-350.

gcms_workflow Sample Sample in Volatile Solvent Injection GC Injection Port (250°C) Sample->Injection Separation GC Column (Temperature Program) Injection->Separation Ionization EI Source (70 eV) Separation->Ionization Analysis Mass Analyzer (Quadrupole/Ion Trap) Ionization->Analysis Detection Detector Analysis->Detection Spectrum Mass Spectrum Detection->Spectrum lcms_workflow Sample Sample in Mobile Phase Injection LC Injection Sample->Injection Separation C18 Column (Gradient Elution) Injection->Separation Ionization ESI Source (Positive Mode) Separation->Ionization MS1 MS1: Isolate [M+H]⁺ (m/z 196) Ionization->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Analyze Product Ions CID->MS2 Spectrum MS/MS Spectrum MS2->Spectrum

Sources

Validation

comparing reactivity of Knorr pyrrole derivatives in dye synthesis

As a Senior Application Scientist, understanding the nuanced reactivity of Knorr pyrrole derivatives is fundamental when designing robust synthetic routes for advanced dyes, such as BODIPY (boron-dipyrromethene), dipyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the nuanced reactivity of Knorr pyrrole derivatives is fundamental when designing robust synthetic routes for advanced dyes, such as BODIPY (boron-dipyrromethene), dipyrromethanes, and porphyrins. This guide provides an objective, data-driven comparison of these derivatives, detailing the causality behind experimental choices and providing self-validating protocols for your laboratory workflows.

The Causality of Pyrrole Reactivity in Dye Synthesis

The classic Knorr pyrrole (diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate) is fully substituted, rendering its alpha-positions inert to electrophilic attack. To utilize it in condensation reactions with aldehydes, it must first undergo saponification and thermal decarboxylation[1].

To bypass this extra step, modern dye synthesis frequently relies on Knorr pyrrole derivatives that possess at least one free alpha-position. The electronic nature of the beta-substituents on these derivatives strictly dictates their nucleophilicity, dictating the required reaction conditions and the stability of the intermediates[2]:

  • Alkyl-Substituted Derivatives (e.g., Kryptopyrrole): Electron-donating groups (-CH3, -CH2CH3) push electron density into the pyrrole ring. This highly activates the alpha-position, allowing for rapid, room-temperature condensation with aldehydes using mild acid catalysts (like TFA). However, the resulting dipyrromethane intermediates are highly electron-rich and prone to rapid oxidation or oligomerization, necessitating immediate in-situ oxidation[3].

  • Ester/Cyano-Substituted Derivatives: Electron-withdrawing groups (EWGs) such as -CO2Me or -CN pull electron density away from the ring. This severely dampens nucleophilicity, often requiring elevated temperatures or excess Lewis/Brønsted acids to force the condensation. The trade-off is highly advantageous: the resulting dipyrromethane is exceptionally stable, and the final BODIPY dye often exhibits enhanced fluorescence quantum yields in polar solvents and desirable bathochromic (red) shifts[4].

Reactivity Root Alpha-Position Reactivity in Knorr Pyrrole Derivatives EDG Electron-Donating Groups (e.g., Kryptopyrrole: -Et, -CH3) Root->EDG EWG Electron-Withdrawing Groups (e.g., -CO2Me, -CN) Root->EWG EDG_Effect High Nucleophilicity Rapid Condensation EDG->EDG_Effect EWG_Effect Low Nucleophilicity Requires Harsher Conditions EWG->EWG_Effect Result1 Unstable Dipyrromethane Immediate Oxidation Required EDG_Effect->Result1 Result2 Stable Dipyrromethane Red-Shifted BODIPY Emission EWG_Effect->Result2

Caption: Causality of substituent electronic effects on pyrrole alpha-position reactivity.

Quantitative Comparison of Pyrrole Derivatives

The choice of pyrrole derivative directly impacts the yield of the target dye and its photophysical properties. The table below summarizes the performance of various Knorr-type derivatives in the synthesis of meso-substituted BODIPY dyes.

Pyrrole DerivativeBeta-Substituent EffectCondensation CatalystTypical BODIPY YieldPhotophysical Impact
Kryptopyrrole (2,4-dimethyl-3-ethylpyrrole)Strongly Electron-DonatingTFA (catalytic)35–62%[3]High quantum yield (0.70–0.99), sharp green emission (~512 nm)[3][5].
2,4-Dimethyl-3-methoxycarbonyl-pyrrole Electron-WithdrawingTFA (excess)28–45%[4]Enhanced quantum yield in polar solvents; restricted meso-rotation[4].
Knorr Pyrrole (Post-Decarboxylation)Weakly Electron-DonatingBF3·OEt240–50%Yields symmetrical cores; highly tunable via subsequent halogenation.
2,4-Dimethyl-1H-pyrrole-3-carbonitrile Strongly Electron-WithdrawingTFA (excess) + Heat (60 °C)8–29%[3]Highly stable core; strong hypsochromic shift due to cyano groups[3].

Self-Validating Experimental Methodology

To mitigate the instability of the dipyrromethane intermediate formed from electron-rich derivatives like kryptopyrrole, the standard protocol must be a continuous, one-pot sequence: Condensation Oxidation Complexation.

Workflow A Kryptopyrrole + Aldehyde B Dipyrromethane (Unstable) A->B TFA (cat.) Argon, RT C Dipyrromethene B->C DDQ or p-Chloranil 30 mins D BODIPY Dye C->D 1. TEA (Base) 2. BF3·OEt2

Caption: One-pot experimental workflow for BODIPY synthesis from Knorr pyrrole derivatives.

Protocol: One-Pot Synthesis of meso-Substituted BODIPY from Kryptopyrrole

This protocol utilizes in-process validation checks to ensure system integrity before proceeding to the next chemical transformation[6].

Step 1: Acid-Catalyzed Condensation

  • Dissolve kryptopyrrole (2.2 eq) and the target aromatic aldehyde (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.05 M concentration).

  • Causality Note: A slight stoichiometric excess of pyrrole (2.2 eq) is critical to prevent the aldehyde from reacting with the newly formed dipyrromethane, which would yield unwanted porphyrinogens or higher oligomers.

  • Purge the reaction flask thoroughly with Argon. Add 3 drops of trifluoroacetic acid (TFA). Stir at room temperature in the dark.

  • Validation Check 1: Monitor the reaction via TLC (Hexane/EtOAc). Proceed to Step 2 only when the aldehyde spot is completely consumed (typically 12–24 hours).

Step 2: Oxidation to Dipyrromethene

  • Prepare a solution of p-chloranil or DDQ (1.0 eq) in anhydrous DCM.

  • Add the oxidant dropwise to the reaction mixture. Stir for exactly 30 minutes at room temperature[6].

  • Causality Note: The solution will rapidly transition from pale yellow to dark red/brown, visually validating the formation of the highly conjugated dipyrromethene.

Step 3: Boron Complexation

  • Add triethylamine (TEA) (9.0 eq) to the mixture and stir for 15 minutes.

  • Causality Note: TEA serves a dual purpose: it neutralizes the TFA catalyst and deprotonates the pyrrolic nitrogens, preparing them for boron coordination.

  • Slowly add boron trifluoride diethyl etherate (BF3·OEt2) (6.0 eq) via syringe. Stir for 2 hours.

  • Validation Check 2: Irradiate the flask with a 365 nm UV hand lamp. A brilliant, intense green/red fluorescence confirms the successful rigidification of the core and formation of the BODIPY dye.

  • Workup: Quench with water, extract the organic layer with DCM, dry over Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires precision not only at the bench but also in waste management. Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires precision not only at the bench but also in waste management. Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 10591-23-8 / 2199-59-9) is a highly versatile building block widely utilized in the pharmaceutical industry for the synthesis of complex organic molecules, including kinase inhibitors and porphyrin frameworks[1].

However, its classification as a skin, eye, and respiratory irritant necessitates rigorous operational and disposal protocols[2][3]. This guide provides drug development professionals and laboratory personnel with field-proven, self-validating methodologies to ensure absolute safety and regulatory compliance.

Chemical Profile & Hazard Stratification

Before initiating any handling or disposal procedures, it is critical to understand the physical and hazard profile of the compound. The data below synthesizes the core metrics required for risk assessment[2].

Property / ParameterValue / Description
Chemical Name Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
CAS Number 10591-23-8 (Isomer: 2199-59-9)
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Physical State Solid (Crystalline Powder)
GHS Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
Storage Requirements Cool, shaded area; keep container tightly closed under inert gas[4]

Mechanistic Insight: The "Why" Behind the Protocols

The chemical stability of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is highly dependent on its environmental exposure. The compound must be handled and stored under an inert gas atmosphere (such as argon or nitrogen)[4].

Causality of Degradation: The formyl (-CHO) moiety attached to the electron-rich pyrrole ring is susceptible to auto-oxidation when exposed to ambient air. This oxidation not only degrades the reagent—compromising downstream pharmaceutical syntheses—but also alters the solubility and hazard profile of the resulting chemical waste. Furthermore, its classification as a Category 3 Specific Target Organ Toxicity (STOT SE 3) hazard dictates that dust generation must be strictly avoided to prevent acute respiratory irritation[2][3].

Immediate Spill Response & Containment

In the event of a spill, immediate containment is required to prevent the spread of irritant dust or contaminated solvent.

Step-by-Step Spill Mitigation Protocol
  • Evacuate and Assess: Clear personnel from the immediate vicinity. Identify whether the spill is a dry powder or dissolved in a solvent system.

  • PPE Verification: Ensure the response team is equipped with safety goggles, a lab coat, and nitrile gloves. If a large dry spill occurs outside a fume hood, a particulate respirator (N95/P100) is mandatory[3].

  • Dry Spill Containment: Never use a dry brush or compressed air. Lightly mist the powder with an inert liquid (e.g., water) to suppress dust generation[3].

  • Wet Spill Containment: If the compound is dissolved in an organic solvent, apply an inert absorbent pad or vermiculite over the affected area.

  • Collection: Use non-sparking, anti-static tools to scoop the dampened powder or saturated absorbent into a sealable, compatible hazardous waste container[3].

  • Self-Validation: Weigh the recovered waste. By verifying that the final waste container's weight approximates the mass of the spilled material plus the absorbent, you self-validate that the contaminant has been successfully recovered.

SpillResponse Start Spill Detected Assess Assess Spill Type (Dry Powder vs. Solution) Start->Assess Dry Dry Powder Spill Assess->Dry Wet Solution Spill Assess->Wet Mist Mist with Inert Liquid (Suppress Dust) Dry->Mist Absorb Apply Inert Absorbent (Vermiculite/Pad) Wet->Absorb Collect Collect with Non-Sparking Tools Mist->Collect Absorb->Collect Dispose Transfer to Hazardous Waste Bin Collect->Dispose

Workflow for mitigating and containing ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate spills.

Comprehensive Waste Disposal Procedures

Under standard environmental regulations, ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate cannot be discharged into municipal wastewater or standard trash[3][4]. It must be entrusted to a licensed hazardous waste disposal facility for high-temperature incineration[4].

Step-by-Step Disposal Workflow

Step 1: Waste Segregation

  • Solid Waste: Place all unused powder, contaminated packaging, gloves, and absorbent wipes into a designated, heavy-duty polyethylene bag or HDPE bucket labeled "Hazardous Solid Waste - Organic"[3][4].

  • Liquid Waste: Segregate reaction solutions based on the carrier solvent. If the pyrrole was dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), it must go into the Halogenated waste carboy. If dissolved in non-halogenated solvents (e.g., Ethyl Acetate, Ethanol), route it to the Non-Halogenated carboy.

Step 2: Container Management

  • Do not fill liquid waste carboys beyond 80% capacity. This prevents over-pressurization caused by solvent vapor expansion or trace off-gassing from residual chemical reactivity.

  • Ensure all containers are tightly closed when not actively receiving waste to prevent the escape of volatile organic compounds (VOCs) and to comply with RCRA guidelines.

Step 3: Labeling and Compliance

  • Attach a compliant Hazardous Waste label to the container.

  • Explicitly list "Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate" alongside the carrier solvents.

  • Check the boxes for "Irritant" and "Toxic" to ensure downstream waste handlers are aware of the H315/H319/H335 hazards[3].

Step 4: Final Disposition

  • Transfer the sealed, labeled containers to your facility's central hazardous waste accumulation area.

  • Entrust the final destruction to a certified environmental services provider[4].

WasteSegregation Waste Chemical Waste Generation Solid Solid Waste (Powder, PPE, Wipes) Waste->Solid Liquid Liquid Waste (Reaction Solutions) Waste->Liquid SolidBin Hazardous Solid Bin Solid->SolidBin Halogenated Halogenated Carboy (e.g., DCM mixtures) Liquid->Halogenated NonHalogenated Non-Halogenated Carboy (e.g., EtOAc mixtures) Liquid->NonHalogenated Incineration Licensed High-Temp Incineration Halogenated->Incineration NonHalogenated->Incineration SolidBin->Incineration

Segregation and disposal pathways for pyrrole-derivative laboratory waste.

References

Sources

Handling

Personal protective equipment for handling ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

As a Senior Application Scientist, I recognize that handling specialized pyrrole derivatives requires more than just following a checklist—it requires a fundamental understanding of the chemical's mechanistic behavior an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pyrrole derivatives requires more than just following a checklist—it requires a fundamental understanding of the chemical's mechanistic behavior and the physical dynamics of your laboratory environment.

Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 10591-23-8) is a highly versatile building block in drug development, but it presents specific handling challenges due to its classification as a skin, eye, and respiratory irritant[1]. This guide provides a self-validating, field-proven protocol for handling this compound safely and efficiently.

Mechanistic Hazard Profile & Causality

Before designing a safety protocol, we must understand why the chemical is hazardous. According to 1, this compound carries GHS hazard statements H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Respiratory Irritation)[1].

The Causality: The molecule features a formyl group (-CHO) which acts as an electrophile. In biological systems, this electrophilic center can undergo nucleophilic attack by primary amines (e.g., lysine residues in skin proteins), triggering localized contact dermatitis[1]. Furthermore, the lipophilic nature of the ethyl ester and the dimethyl-substituted pyrrole ring enhances the compound's ability to partition into the stratum corneum, accelerating dermal penetration. Because it is handled as a fine crystalline powder, it poses a significant inhalation risk (STOT SE 3) due to potential deposition in the mucosal lining[1].

Table 1: Chemical Profile & Quantitative Hazard Data

ParameterValue / Classification
Chemical Name Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
CAS Number 10591-23-8[1]
Molecular Weight 195.21 g/mol [1]
Physical State Solid / Crystalline Powder[1]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[1]

Engineering Controls & PPE Selection Matrix

Under the2, employers must provide appropriate gear based on rigorous hazard assessments[2]. However, PPE is the last line of defense; primary engineering controls (PECs) must be validated first.

Fume hoods must operate at an optimal face velocity of 80–100 feet per minute (fpm) as recommended by 3[3]. Causality: A face velocity below 80 fpm fails to provide adequate containment of fine powders, while velocities exceeding 120 fpm create turbulent eddy currents that can drag aerosolized particles back into the operator's breathing zone[3].

Table 2: PPE Selection & Mechanistic Justification

PPE CategorySpecificationMechanistic Causality & Justification
Eye/Face ANSI Z87+ Safety Goggles[4]Eye protection must meet4 to form a tight seal, preventing fine airborne dust from contacting ocular mucosa (Eye Irrit. 2)[4].
Hands Nitrile Gloves (≥ 4 mil)Provides a robust chemical barrier against the lipophilic pyrrole ring, preventing dermal absorption and subsequent contact dermatitis[1].
Body Flame-Resistant Lab CoatShields street clothing and exposed skin from accidental particulate deposition[2].

Self-Validating Operational Workflow

This step-by-step methodology ensures that every action you take actively mitigates the specific hazards of this compound.

Phase 1: Pre-Operational Verification

  • Verify Airflow: Check the fume hood monitor to ensure a face velocity between 80–100 fpm[3].

  • Clear the Deck: Remove unnecessary equipment from the hood to maintain laminar airflow and prevent turbulence[3].

  • Don PPE: Equip Nitrile gloves, ANSI Z87+ goggles, and a fully buttoned lab coat[2].

Phase 2: Weighing and Transfer

  • Prepare the Balance: Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Static electricity can cause fine pyrrole powders to repel and aerosolize; anti-static boats neutralize this risk.

  • Transfer: Using a clean, grounded metal spatula, slowly transfer the crystalline powder. Avoid rapid, sweeping motions that generate dust.

  • Seal: Cap the primary chemical container immediately after use to prevent ambient moisture degradation and minimize exposure[1].

Phase 3: Decontamination

  • Wet-Wipe Protocol: Moisten a low-lint wipe with a compatible solvent (e.g., isopropanol).

  • Surface Cleaning: Wipe down the spatula, balance draft shield, and fume hood working surface. Causality: Wet-wiping suppresses dust generation, whereas dry-wiping can resuspend the irritant powder into the air.

  • Disposal: Place the contaminated wipes into a designated solid hazardous waste container[5].

Waste Management & Disposal Plan

Waste generated from handling this compound must be strictly managed. Waste must be stored in a Satellite Accumulation Area (SAA), which allows for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation, according to 5[5].

  • Segregation: Do not mix solid powder waste (e.g., contaminated wipes, empty vials) with aqueous or organic solvent waste.

  • Container Integrity: Under6, containers must remain securely closed at all times except when actively adding or removing waste[6].

  • Labeling: Clearly label the container as "Hazardous Waste - Toxic/Irritant Solid (Pyrrole Derivative)" with the accumulation start date[5].

Process Visualization

Workflow A 1. Hazard Assessment (CAS: 10591-23-8) B 2. Engineering Controls (Hood: 80-100 fpm) A->B C 3. PPE Donning (Nitrile & Z87+ Goggles) B->C D 4. Weighing & Transfer (Minimize Dust) C->D E 5. Decontamination (Wet-Wipe Surfaces) D->E F 6. SAA Waste Storage (Max 55 gal, Closed) E->F

Operational workflow for handling ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate safely.

References

  • Source: guidechem.
  • Source: nih.
  • Source: ncsu.
  • Source: ehsleaders.
  • Source: labmanager.
  • Source: epa.

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